CysHHC10
Description
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Structure
2D Structure
Properties
Molecular Formula |
C77H107N23O10S |
|---|---|
Molecular Weight |
1546.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C77H107N23O10S/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
PJBFDSOFZLGAIV-PMHVRGKBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
CysHHC10 Antimicrobial Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CysHHC10 is a synthetic cationic antimicrobial peptide (AMP) demonstrating significant promise in combating a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell death. Emerging evidence also suggests a multimodal mechanism that may include the induction of an apoptosis-like cascade in bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its operational pathways and experimental workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
| Bacterium | Type | Minimum Inhibitory Concentration (MIC) (μM) |
| Escherichia coli | Gram-negative | 10.1[1] |
| Pseudomonas aeruginosa | Gram-negative | 20.2[1] |
| Staphylococcus aureus | Gram-positive | 2.5[1] |
| Staphylococcus epidermidis | Gram-positive | 1.3[1] |
Core Mechanism of Action: Membrane Disruption
The primary mode of action of this compound is the perturbation and disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Outer Membrane Permeabilization (Gram-Negative Bacteria)
This compound first interacts with the outer membrane of Gram-negative bacteria, causing a significant increase in its permeability. This allows the peptide to traverse this initial barrier and access the inner cytoplasmic membrane.
Inner (Cytoplasmic) Membrane Disruption
Following its passage through the outer membrane (in Gram-negative bacteria) or direct interaction with the cell wall (in Gram-positive bacteria), this compound targets the inner cytoplasmic membrane. This interaction leads to membrane depolarization, pore formation, and ultimately, a loss of membrane integrity. The disruption of the cytoplasmic membrane results in the leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell death.
Proposed Multimodal Mechanism of Action
While membrane disruption is the principal bactericidal mechanism, evidence for related peptides suggests that this compound may also induce an apoptosis-like death (ALD) in bacteria. This multifaceted approach enhances its antimicrobial efficacy.
Caption: Proposed multimodal mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Create a series of two-fold serial dilutions of the peptide in MHB in the 96-well plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Outer Membrane Permeabilization Assay (NPN Uptake)
Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.
Materials:
-
This compound peptide
-
Gram-negative bacterial strain (e.g., E. coli)
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) solution
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then harvest and wash the cells with HEPES buffer. Resuspend the cells in the same buffer to a specific optical density.
-
Assay: In a cuvette or 96-well plate, mix the bacterial suspension with NPN. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.
-
Peptide Addition: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that NPN has entered the permeabilized outer membrane.
Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)
Objective: To determine if this compound disrupts the integrity of the bacterial cytoplasmic membrane.[2][3]
Materials:
-
This compound peptide
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Preparation: Prepare the bacterial suspension as described in the NPN uptake assay.
-
Assay: Incubate the bacterial cells with PI. PI is a fluorescent nucleic acid stain that cannot penetrate the membrane of live cells.
-
Peptide Treatment: Treat the bacterial suspension with different concentrations of this compound.
-
Fluorescence Detection: Measure the fluorescence of PI (excitation at ~535 nm, emission at ~617 nm).[2] An increase in fluorescence signifies that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.
Caption: Experimental workflows for membrane permeabilization assays.
Signaling and Logical Pathways
The interaction of this compound with the bacterial cell envelope initiates a cascade of events leading to cell death.
Caption: Signaling pathway of this compound leading to bacterial cell death.
Conclusion
This compound is a potent antimicrobial peptide with a primary mechanism of action centered on the rapid and effective disruption of bacterial cell membranes. Its ability to permeabilize both the outer and inner membranes of bacteria underscores its broad-spectrum activity. The potential for a secondary, apoptosis-inducing mechanism further highlights its efficacy as a promising candidate for the development of novel anti-infective therapeutics. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the study and development of antimicrobial peptides.
References
CysHHC10: A Synthetic Antimicrobial Peptide for Advanced Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its potent antimicrobial properties and novel mechanisms of action are of considerable interest in the development of new therapeutic agents to combat antibiotic resistance. This technical guide provides a comprehensive overview of this compound, its primary function, and the experimental methodologies used to characterize its activity.
Core Function and Mechanism of Action
The primary function of this compound is to exert a direct bactericidal effect by disrupting the integrity of bacterial cell membranes. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This physical disruption of the membrane makes the development of bacterial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.
Recent research has also explored the conjugation of this compound with photosensitizers, such as TPI-CysHHC10, to enhance its antimicrobial activity through photodynamic therapy.[1] Under light irradiation, these conjugates generate reactive oxygen species (ROS) that further damage bacterial cells and can eradicate biofilms, which are notoriously difficult to treat.[1] This dual-action approach not only kills planktonic bacteria but is also effective against mature biofilms and in promoting wound healing in preclinical models.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 10.1 mM[2][3][4] |
| Pseudomonas aeruginosa | 20.2 mM[2][3][4] |
| Staphylococcus aureus | 2.5 mM[2][3][4] |
| Staphylococcus epidermidis | 1.3 mM[2][3][4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of twofold dilutions of the peptide are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and its workflow in antimicrobial applications.
Caption: Proposed mechanism of this compound antimicrobial activity.
Caption: Workflow of TPI-CysHHC10 in photodynamic therapy against biofilms.
References
CysHHC10 discovery and synthesis origin
The molecule "CysHHC10" does not appear in the currently available public scientific literature. A thorough search of prominent databases and research articles has yielded no specific information regarding a molecule with this designation.
It is possible that "this compound" is a novel compound that has not yet been publicly disclosed, an internal project name for a substance under development, or a potential typographical error. The search results did identify other molecules with cysteine residues and involvement in various biological pathways, but a direct link to "this compound" could not be established.
Without any foundational information on the discovery and synthesis of "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
Further research and clarification on the identity of "this compound" are necessary to fulfill the request. If more specific details or alternative names for this molecule become available, a comprehensive technical guide can be developed.
CysHHC10: A Technical Overview of a Synthetic Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of its sequence, structural properties, and functional characteristics, with a focus on its potential applications in combating drug-resistant infections. It is important to note that this compound is a synthetically designed peptide and not a naturally occurring protein.
Sequence and Physicochemical Properties
The primary amino acid sequence of this compound is fundamental to its antimicrobial activity. The sequence and key properties are summarized below.
| Property | Value |
| Sequence | CKRWWKWIRW-NH2 |
| CAS Number | 1408311-03-4[1] |
The sequence is rich in tryptophan (W) and arginine (R) residues, a common feature in antimicrobial peptides that contributes to their interaction with and disruption of bacterial membranes. The C-terminal amidation (-NH2) is a common modification in synthetic peptides to increase stability by protecting against carboxypeptidases.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism, are presented in the table below.
| Bacterial Strain | Type | MIC (μM) |
| Escherichia coli | Gram-negative | 10.1[1] |
| Pseudomonas aeruginosa | Gram-negative | 20.2[1] |
| Staphylococcus aureus | Gram-positive | 2.5[1] |
| Staphylococcus epidermidis | Gram-positive | 1.3[1] |
Mechanism of Action
The proposed mechanism of action for this compound involves its ability to interact with and disrupt bacterial membranes. This is a hallmark of many antimicrobial peptides. The cationic nature of the peptide, due to the arginine residues, facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic tryptophan residues are then thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Application in Photodynamic Therapy: The TPI-CysHHC10 Conjugate
A significant application of this compound is its use in photodynamic therapy (PDT) when conjugated with a photosensitizer. One such conjugate, TPI-CysHHC10, combines the antimicrobial properties of the peptide with the ability of the photosensitizer (TPI) to generate reactive oxygen species (ROS) upon light irradiation.
Experimental Workflow for TPI-CysHHC10 Synthesis and Evaluation
The synthesis and evaluation of the TPI-CysHHC10 conjugate involve a multi-step process.
Caption: Experimental workflow for the synthesis and evaluation of the TPI-CysHHC10 conjugate.
Proposed Mechanism of TPI-CysHHC10 in Photodynamic Therapy
The enhanced antimicrobial effect of TPI-CysHHC10 in the presence of light is attributed to a dual-action mechanism.
References
Preliminary Efficacy of CysHHC10: A Technical Overview for Drug Development Professionals
An In-depth Analysis of the Antimicrobial Peptide CysHHC10 and its Conjugates in Preclinical Models
This technical guide provides a comprehensive summary of the preliminary efficacy studies on the antimicrobial peptide this compound and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and mechanisms of action.
Executive Summary
This compound is a cationic antimicrobial peptide that has demonstrated significant bactericidal activity. Its efficacy has been explored both in its free form and when conjugated with other molecules to enhance its therapeutic potential. A notable derivative, TPI-CysHHC10, combines the peptide with a photosensitizer, enabling a photodynamic therapeutic approach to combat drug-resistant bacterial infections. Another application involves grafting this compound onto a chitosan backbone to create peptidopolysaccharides for enhanced antimicrobial action with reduced toxicity. Preliminary studies highlight the potential of this compound-based therapies in addressing challenging infections, particularly those involving biofilms and drug-resistant strains.
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from preclinical evaluations of this compound and its conjugate, TPI-CysHHC10.
Table 1: Efficacy of TPI-CysHHC10 in Inhibiting and Eradicating MRSA Biofilms [1]
| Biofilm Age | Treatment Group | Biomass Reduction (%) |
| Inhibition | TPI-CysHHC10 (Light) | Not explicitly quantified, but noted as effective |
| Eradication | ||
| 24 h | TPI-CysHHC10 (No Light) | 11.3 |
| TPI-CysHHC10 (Light) | 9.2 | |
| 48 h | TPI-CysHHC10 (No Light) | 15.6 |
| TPI-CysHHC10 (Light) | 10.5 | |
| 72 h | TPI-CysHHC10 (No Light) | 30.1 |
| TPI-CysHHC10 (Light) | 11.2 |
Table 2: Comparative Efficacy of Chitosan-Grafted this compound (CSOHHC) [2]
| Parameter | This compound (Free Peptide) | CSOHHC (Grafted Peptide) | Fold Increase (CSOHHC vs. Free Peptide) |
| Hemoselectivity | Baseline | 4-fold increase | 4 |
| Cytoselectivity | Baseline | 2-fold increase | 2 |
Experimental Protocols
In Vivo Wound Healing Study with TPI-CysHHC10
This study aimed to evaluate the efficacy of TPI-CysHHC10 in treating wounds infected with Methicillin-resistant Staphylococcus aureus (MRSA).
-
Animal Model: Not explicitly specified in the provided text, but typically mice or rats are used for such studies.
-
Wound Creation: An 8 mm diameter wound was created on the skin of the animal subjects.
-
Infection: The created wounds were infected with MRSA.
-
Treatment Groups:
-
Physiological saline solution (Control)
-
HHC10 (Parent Peptide)
-
TPI-CysHHC10 (No Light)
-
TPI-CysHHC10 + Light
-
Vancomycin (Antibiotic Control)
-
-
Monitoring: Photographic images of the wounds were captured on Days 1, 2, 4, 6, and 8 post-treatment to observe the healing process and wound shrinkage.[1]
Synthesis of Chitosan-Based Peptidopolysaccharides
This protocol describes the creation of antimicrobial peptidopolysaccharides by grafting this compound onto a chitosan backbone.
-
Objective: To enhance the bactericidal efficacy of this compound while reducing its hemolytic activity and cytotoxicity.[2]
-
Methodology: The antimicrobial peptide this compound was grafted to either the C-2 (amino) or C-6 (hydroxyl) position of the chitosan backbone.[2]
-
Conjugation Chemistry: Thiol-maleimide "click" conjugation was utilized, employing maleimidohexanoic linkers.[2]
-
Resulting Compounds:
Mechanism of Action and Signaling Pathways
The antimicrobial activity of this compound and its derivatives involves direct interaction with the bacterial cell membrane, leading to its disruption. The TPI-CysHHC10 conjugate also incorporates a photodynamic mechanism.
General Antimicrobial Mechanism
This compound, as a cationic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes. This interaction leads to membrane destabilization and increased permeability, ultimately causing cell death.
Photodynamic Therapy with TPI-CysHHC10
The conjugate TPI-CysHHC10 leverages the properties of both the peptide and the photosensitizer for a dual-action mechanism, particularly effective against both Gram-positive and Gram-negative bacteria.
Caption: Mechanism of TPI-CysHHC10 Action.
Action Against Gram-Negative Bacteria
TPI-CysHHC10 exhibits a particular advantage against Gram-negative bacteria by inducing bacterial aggregation. This localized concentration of bacteria enhances the efficacy of the short-lived reactive oxygen species (ROS) generated upon light activation.
Caption: TPI-CysHHC10-induced aggregation in Gram-negative bacteria.
Conclusion and Future Directions
The preliminary data on this compound and its derivatives are promising, indicating a potent antimicrobial agent with a multifaceted mechanism of action. The enhanced efficacy and reduced toxicity of its conjugated forms, such as TPI-CysHHC10 and chitosan-grafted this compound, suggest viable pathways for developing novel therapeutics against resistant pathogens. Further research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments in relevant preclinical models to pave the way for potential clinical development.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan-Based Peptidopolysaccharides as Cationic Antimicrobial Agents and Antibacterial Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of TPI-CysHHC10 in Overcoming Drug Resistance: A Technical Guide
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The development of novel antimicrobial agents that can effectively combat these resistant strains is a critical area of research. This technical guide explores the potential of TPI-CysHHC10, a novel photosensitizer-antimicrobial peptide conjugate, in addressing the challenge of drug resistance. By harnessing the power of photodynamic therapy, TPI-CysHHC10 demonstrates a multifaceted approach to eradicating a broad spectrum of bacteria, including highly resistant strains.
Introduction to TPI-CysHHC10
TPI-CysHHC10 is a synthetic compound created by coupling a photosensitizer (TPI) with the antimicrobial peptide CysHHC10. This conjugation results in a multifunctional agent that exhibits potent bactericidal activity upon activation by light. The host defense peptide HHC10 itself has been shown to possess antibacterial properties through mechanisms involving cell membrane lysis and the induction of apoptosis in infected host cells. The addition of the TPI photosensitizer introduces a photodynamic dimension to its antimicrobial action, significantly enhancing its efficacy, particularly against drug-resistant bacteria.
Mechanism of Action
The antimicrobial activity of TPI-CysHHC10 is a synergistic combination of the properties of the antimicrobial peptide and the photosensitizer. The proposed mechanism involves several key steps:
-
Bacterial Binding and Aggregation: TPI-CysHHC10 preferentially binds to the bacterial cell membrane. In the case of Gram-negative bacteria, it has been observed to induce aggregation, which helps to concentrate the compound and localize its effects.[1][2]
-
Membrane Disruption: The antimicrobial peptide component, this compound, disrupts the integrity of the bacterial outer membrane, increasing its permeability.[1] This action is crucial for overcoming the protective outer layer of Gram-negative bacteria.
-
Photodynamic Therapy (PDT): Upon irradiation with white light, the TPI photosensitizer component generates reactive oxygen species (ROS). These highly reactive molecules cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to rapid bacterial cell death.[1] The short diffusion range of ROS is effectively overcome by the bacteria aggregation induced by TPI-CysHHC10.[1]
This dual-action mechanism, combining membrane disruption and photodynamic killing, makes it difficult for bacteria to develop resistance.[1]
Signaling Pathway and Logic Flow
Caption: Mechanism of TPI-CysHHC10 against Gram-negative bacteria.
Efficacy Against Drug-Resistant Bacteria
TPI-CysHHC10 has demonstrated remarkable bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of TPI-CysHHC10 against various bacterial strains under white light irradiation.
| Bacterial Strain | Type | MIC (nmol/L) |
| E. coli | Gram-negative | 125 |
| MDR E. coli | Gram-negative | 62.5 |
| P. aeruginosa | Gram-negative | 125 |
| S. aureus | Gram-positive | 62.5 |
| MRSA | Gram-positive | 62.5 |
| A. baumannii | Gram-negative | 125 |
| K. pneumoniae | Gram-negative | 62.5 |
| S. pneumoniae | Gram-positive | 62.5 |
| Data sourced from colony-counting assays under white light irradiation.[1] |
These results highlight the potent activity of TPI-CysHHC10, with superior or comparable efficacy to conventional antibiotics against these challenging pathogens.[1]
Experimental Protocols
This section provides a detailed methodology for key experiments used to evaluate the efficacy of TPI-CysHHC10.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of TPI-CysHHC10 that inhibits the visible growth of a bacterial strain.
Materials:
-
TPI-CysHHC10 stock solution
-
Bacterial cultures (e.g., E. coli, MRSA) grown to mid-log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
White light source (e.g., 60 mW/cm²)
-
Incubator (37°C)
-
Plate reader (for OD600 measurements) or visual assessment
Procedure:
-
Prepare serial dilutions of TPI-CysHHC10 in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Prepare two sets of plates: one for the "light" condition and one for the "dark" control.
-
Incubate the "dark" plate at 37°C for 18-24 hours.
-
For the "light" plate, first incubate at 37°C for 30 minutes.
-
Expose the "light" plate to a calibrated white light source for a defined period (e.g., 15 minutes at 60 mW/cm²).
-
Incubate the "light" plate at 37°C for a further 17-23 hours.
-
Determine the MIC by identifying the lowest concentration of TPI-CysHHC10 that shows no visible turbidity.
Live/Dead Staining Assay
Objective: To visualize the bactericidal effect of TPI-CysHHC10 by differentiating between live and dead bacteria.
Materials:
-
Bacterial cultures
-
TPI-CysHHC10 solution
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 stain (stains all bacteria)
-
YO-PRO-1 stain (stains dead bacteria)
-
Confocal Laser Scanning Microscope (CLSM)
-
White light source
Procedure:
-
Incubate bacterial suspension with TPI-CysHHC10 (e.g., 10 μmol/L) for 30 minutes at 37°C.
-
Divide the suspension into two groups: "light" and "dark".
-
Expose the "light" group to white light irradiation (e.g., 60 mW/cm² for 15 minutes).
-
Keep the "dark" group protected from light.
-
Incubate both groups for a further 75 minutes.
-
Wash the cells with PBS.
-
Co-stain the bacteria with Hoechst 33342 and YO-PRO-1.
-
Visualize the samples using a CLSM. Live bacteria will fluoresce blue, while dead bacteria will fluoresce green and blue.
Experimental Workflow Diagram
References
Navigating the Microbial Maze: A Technical Guide to HHC10's Interaction with Bacterial Cell Membranes
A Note on Terminology: Initial searches for "CysHHC10" did not yield specific results. It is possible that this is a typographical error or a highly specific, non-standard nomenclature. This guide will, therefore, focus on the well-documented host defense peptide HHC10 and its interaction with bacterial cell membranes, a topic with available data that aligns with the core requirements of this request.
Host defense peptides (HDPs) are an essential component of the innate immune system and are gaining significant attention as potential alternatives to conventional antibiotics, largely due to the rise of antibiotic-resistant bacteria. HHC10 is one such peptide that has demonstrated potent bactericidal activity. Understanding its precise mechanism of action at the bacterial cell membrane is crucial for the development of new antimicrobial therapies. This technical guide provides an in-depth analysis of the interaction between HHC10 and bacterial cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Quantitative Analysis of HHC10 Bioactivity
The efficacy of HHC10 as an antimicrobial agent is concentration-dependent. The following table summarizes the quantitative data on the inhibitory effects of both bare and nano-encapsulated HHC10 on the growth of Escherichia coli.
| Formulation | Concentration (µM) | Effect on E. coli Growth | Host Cell Toxicity (RAW264.6 mouse macrophage cells) | Reference |
| Bare HHC10 | Dose-dependent | Inhibition of growth | Not specified | [1] |
| Nano-encapsulated HHC10 | Dose-dependent | Inhibition of growth | Non-toxic up to 20 µM | [1] |
Mechanisms of Action: A Two-Pronged Attack
HHC10 employs a multimodal mechanism to eradicate bacteria, involving both direct and indirect killing pathways.[1] The initial interaction is governed by electrostatic forces, where the cationic HHC10 peptide is attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2]
Direct Killing: Membrane Disruption
Upon reaching the bacterial surface, HHC10 directly interacts with and disrupts the cell membrane. This leads to membrane lysis and the leakage of intracellular contents, ultimately causing cell death.[1][2] The interaction is not merely a surface-level binding but involves the insertion of the peptide into the lipid bilayer, which can lead to the formation of pores or other membrane destabilizing structures.[2]
Indirect Killing: Induction of Apoptosis
In addition to direct membrane disruption, HHC10, particularly when delivered via nanoparticles, can be internalized by host cells and induce an apoptotic death pathway in bacteria that have infected these cells.[1] This demonstrates a more complex interplay between the peptide, the host, and the pathogen.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the interaction of HHC10 with bacterial cell membranes.
Colony Forming Unit (CFU) Assay for Antimicrobial Efficacy
This assay is used to quantify the bactericidal activity of HHC10.
Objective: To determine the dose-dependent inhibition of bacterial growth by HHC10.
Materials:
-
Mid-logarithmic phase culture of E. coli
-
Serial dilutions of bare and nano-encapsulated HHC10
-
Luria-Bertani (LB) agar plates
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
Procedure:
-
Prepare a suspension of E. coli in PBS.
-
In a 96-well plate, mix the bacterial suspension with various concentrations of the HHC10 formulations.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).
-
After incubation, perform serial dilutions of each sample in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL).
-
Compare the CFU counts of the treated samples to an untreated control to calculate the percentage of inhibition.
Transmission Electron Microscopy (TEM) for Visualizing Membrane Damage
TEM provides high-resolution images of bacterial cells, allowing for the direct visualization of membrane disruption.
Objective: To observe the morphological changes in bacteria upon treatment with HHC10.
Materials:
-
Mid-logarithmic phase culture of E. coli
-
Effective concentration of HHC10
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Procedure:
-
Treat the E. coli culture with HHC10 for a specified time.
-
Harvest the bacterial cells by centrifugation.
-
Fix the cells with glutaraldehyde, followed by a post-fixation step with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with embedding resin and polymerize.
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Observe the sections under a transmission electron microscope and capture images.
Flow Cytometry for Assessing Membrane Permeability and Apoptosis
Flow cytometry can be used to quantify membrane damage and to detect markers of apoptosis.
Objective: To assess the integrity of the bacterial cell membrane and to detect apoptotic events.
Materials:
-
Mid-logarithmic phase culture of E. coli
-
Effective concentration of HHC10
-
Fluorescent dyes for membrane integrity (e.g., Propidium Iodide - PI)
-
Fluorescent markers for apoptosis (e.g., Annexin V)
-
Flow cytometer
Procedure:
-
Treat the E. coli culture with HHC10 for various time points.
-
Harvest and wash the cells.
-
For membrane permeability, resuspend the cells in a buffer containing PI. PI can only enter cells with compromised membranes.
-
For apoptosis detection, stain the cells with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cytoplasmic membrane during apoptosis.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the percentage of cells with permeable membranes or undergoing apoptosis.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.
Caption: Dual mechanisms of HHC10 bactericidal activity.
Caption: Workflow for Colony Forming Unit (CFU) assay.
Caption: Workflow for Transmission Electron Microscopy (TEM).
References
CysHHC10 Peptide: A Technical Guide to its Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysHHC10 is a synthetic cationic antimicrobial peptide (AMP), a class of molecules at the forefront of novel anti-infective strategies. Derived from the HHC10 peptide (KRWWKWIRW), which was developed by the Hancock group, the this compound variant incorporates a C-terminal cysteine residue. This modification provides a reactive thiol group, enabling site-specific conjugation for various applications, including the development of advanced drug delivery systems and diagnostic tools. This technical guide provides an in-depth overview of the fundamental biological activities of the this compound peptide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, a hallmark of many cationic AMPs.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM) |
| Escherichia coli | Gram-Negative | 10.1 |
| Pseudomonas aeruginosa | Gram-Negative | 20.2 |
| Staphylococcus aureus | Gram-Positive | 2.5 |
| Staphylococcus epidermidis | Gram-Positive | 1.3 |
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to selectively interact with and disrupt bacterial membranes, leading to cell death. Furthermore, when encapsulated in nanoparticles, the related HHC10 peptide has been shown to induce apoptosis in infected host cells, suggesting a dual mechanism of action for formulated versions of the peptide.
Direct Membrane Disruption
The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell lysis.
Induction of Apoptosis in Infected Host Cells (via Nano-encapsulation)
Studies on nano-encapsulated HHC10 have revealed an additional, indirect mechanism of action. Upon internalization by host cells, such as macrophages, the nano-formulation can induce apoptosis in cells infected with intracellular bacteria. This host-mediated mechanism contributes to the clearance of infection.
Cytotoxicity Profile
A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. While comprehensive data for this compound is still emerging, studies on the closely related nano-encapsulated HHC10 provide initial insights.
| Cell Line | Description | Concentration (µM) | Result |
| RAW264.7 | Mouse Macrophage | up to 20 | Non-toxic |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the biological activities of antimicrobial peptides like this compound.
Synthesis of this compound Peptide
Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides like this compound. The peptide is assembled amino acid by amino acid on a solid support resin, and the C-terminal cysteine is the final residue added.
Methodology:
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (KRWWKWIRW-Cys).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium.
Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
Time-Kill Kinetics Assay
Principle: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
Methodology:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture with a concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.
-
Peptide Addition: Add this compound at a specific concentration (e.g., 2x or 4x the MIC) to the bacterial suspension. A control with no peptide is also prepared.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in saline or phosphate-buffered saline (PBS) and plate them onto agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.
Hemolysis Assay
Principle: This assay assesses the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.
Methodology:
-
RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis Detection
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture host cells (e.g., macrophages) and infect them with bacteria. Treat the infected cells with nano-encapsulated HHC10. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to visualization.
-
Counterstaining and Microscopy: Counterstain the cell nuclei with a DNA dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in their nuclei.
Experimental and Logical Workflows
The characterization of this compound's biological activities follows a logical progression from initial antimicrobial screening to more detailed mechanistic and safety profiling.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a range of bacterial pathogens. Its primary mode of action appears to be the disruption of the bacterial membrane. While further studies are needed to fully elucidate its cytotoxicity profile and in vivo efficacy, the available data suggests a favorable therapeutic window, particularly for formulated versions. The addition of a C-terminal cysteine provides a versatile handle for further chemical modification, opening up avenues for the development of targeted drug delivery systems, diagnostics, and novel anti-infective therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other promising antimicrobial peptides.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of CysHHC10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is a thiol-functionalized derivative of the HHC10 peptide, with the amino acid sequence H-Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH2. The inclusion of a cysteine residue provides a reactive thiol group for potential conjugation to other molecules or surfaces, making it a versatile tool in the development of novel antimicrobial agents and materials. These protocols detail the chemical synthesis and subsequent purification of this compound for research and development purposes.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Method of Determination |
| Purity | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Weight (Monoisotopic) | 1545.87 Da | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
| Yield (Post-Purification) | Variable (typically 10-30% based on initial resin loading) | Gravimetric analysis (lyophilized peptide) |
| Amino Acid Sequence | H-Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH2 | Amino Acid Analysis / Sequencing |
Experimental Protocols
I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the this compound sequence (Arg(Pbf), Ile, Trp(Boc), Lys(Boc), Trp(Boc), Arg(Pbf), Lys(Boc), Cys(Trt)).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials and Reagents:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge the solution to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative C18 column with Solvent A.
-
Chromatographic Separation:
-
Inject the prepared peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
Visualizations
Caption: this compound Solid-Phase Peptide Synthesis Workflow.
Caption: this compound Purification Workflow using RP-HPLC.
Application Notes and Protocols: Conjugation of CysHHC10 to Photosensitizers like TPI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antimicrobial peptides (AMPs) to photosensitizers (PS) represents a promising strategy to enhance the efficacy of photodynamic therapy (PDT), particularly in combating drug-resistant bacterial infections. This approach combines the membrane-disrupting properties of AMPs with the light-inducible cytotoxic effects of PS, leading to a synergistic antimicrobial action. This document provides detailed application notes and protocols for the conjugation of the cysteine-containing antimicrobial peptide HHC10 (CysHHC10) to a tetraphenylethylene-based photosensitizer (TPI), yielding the conjugate TPI-CysHHC10. This conjugate has demonstrated significant bactericidal activity against a broad spectrum of bacteria, including drug-resistant strains, and has shown efficacy in disrupting biofilms.[1][2][3]
The core principle involves a "thiol-ene" click reaction, a highly efficient and specific conjugation method that forms a stable thioether bond between the cysteine residue of the peptide and a maleimide group on the photosensitizer.[1] The resulting TPI-CysHHC10 conjugate not only retains the individual functionalities of its components but also exhibits emergent properties, such as the ability to induce bacterial aggregation, which further enhances the localized photodynamic effect.[1][3]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| This compound Peptide | Custom Synthesis | N/A |
| TPI Photosensitizer (Maleimide-functionalized) | Custom Synthesis | N/A |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| High-Performance Liquid Chromatography (HPLC) system | Waters | Alliance e2695 |
| C18 Reverse-Phase HPLC Column | Waters | XBridge BEH C18 |
| Mass Spectrometer (for HRMS) | Thermo Fisher Scientific | Q Exactive HF |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | Avance III HD 600 MHz |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Protocol 1: Synthesis of TPI-CysHHC10 Conjugate
This protocol details the conjugation of the TPI photosensitizer to the this compound peptide via a thiol-ene reaction.
1. Reagent Preparation:
- Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
- Dissolve the maleimide-functionalized TPI photosensitizer (1.1 eq) in anhydrous DMF.
- Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.
2. Conjugation Reaction:
- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound solution.
- Slowly add the TPI photosensitizer solution to the peptide solution while stirring.
- Add the DIPEA solution dropwise to the reaction mixture. DIPEA acts as a base to facilitate the reaction.
- Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.
3. Purification of TPI-CysHHC10:
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, purify the crude product by preparative reverse-phase HPLC using a C18 column.
- A typical gradient for purification is a linear gradient of 20-80% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
- Collect the fractions containing the desired product.
- Lyophilize the purified fractions to obtain the TPI-CysHHC10 conjugate as a solid powder.
Protocol 2: Characterization of TPI-CysHHC10
Accurate characterization is crucial to confirm the successful synthesis and purity of the conjugate.
1. High-Resolution Mass Spectrometry (HRMS):
- Dissolve a small amount of the lyophilized TPI-CysHHC10 in a suitable solvent (e.g., acetonitrile/water mixture).
- Analyze the sample using an ESI-HRMS instrument to confirm the molecular weight of the conjugate.
- The expected mass can be calculated based on the molecular weights of this compound and the TPI photosensitizer. The observed multi-charge peaks can be used to confirm the final structure.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the TPI-CysHHC10 conjugate in a suitable deuterated solvent (e.g., DMSO-d6).
- Acquire 1H NMR spectra to confirm the presence of characteristic peaks from both the peptide and the photosensitizer, and to verify the formation of the thioether bond.[1]
3. UV-Vis Spectroscopy:
- Dissolve the TPI-CysHHC10 conjugate in PBS to a final concentration of 10 µM.
- Measure the absorbance spectrum from 300 to 700 nm using a UV-Vis spectrophotometer.
- The conjugate is expected to have a maximum absorption wavelength around 500 nm.[2]
4. Fluorescence Spectroscopy:
- Using the same solution from the UV-Vis measurement, measure the fluorescence emission spectrum.
- Excite the sample at its maximum absorption wavelength (around 500 nm) and record the emission from 520 to 800 nm.
- TPI-CysHHC10 is expected to have a maximum emission wavelength of approximately 670 nm in an aggregated state.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| TPI-CysHHC10 Characterization | ||
| Maximum Absorption Wavelength | ~500 nm | [2] |
| Maximum Emission Wavelength (aggregated state) | ~670 nm | [2] |
| Stokes Shift | ~170 nm | [2] |
| Reactive Oxygen Species (ROS) Generation | ||
| ROS Indicator | 1,3-diphenylisobenzofuran (DPBF) or Anthracene-9,10-diyl-bis(methylene)dimalonic acid (ABDA) | [1] |
| Light Source for ROS Generation | White light (e.g., 60 mW/cm²) | [1] |
| Antibacterial Activity | ||
| Target Bacteria | Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) | [1][3] |
| Effective Concentration Range | Low micromolar concentrations | [1] |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of TPI-CysHHC10.
Caption: Proposed mechanism of action for TPI-CysHHC10 in photodynamic antimicrobial therapy.
Mechanism of Action
The enhanced antimicrobial activity of TPI-CysHHC10 stems from a multi-faceted mechanism.[1] The cationic nature of the HHC10 peptide facilitates the initial binding of the conjugate to the negatively charged bacterial membrane.[1] This interaction disrupts the membrane integrity, a key feature of AMPs.[2]
A unique characteristic of TPI-CysHHC10 is its ability to induce the aggregation of Gram-negative bacteria.[1][3] This aggregation traps the conjugate within the bacterial clusters, concentrating the photosensitizer at the site of infection. Upon irradiation with light of the appropriate wavelength (around 500 nm), the TPI moiety is excited and generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1] The close proximity of the ROS generation to the aggregated bacteria leads to highly effective and localized bacterial killing.[1] This localized action is particularly advantageous for overcoming the protective outer membrane of Gram-negative bacteria.[1] Furthermore, the conjugate has demonstrated efficacy against both planktonic bacteria and established biofilms.[1]
References
Application Notes and Protocols for TPI-CysHHC10 Photodynamic Therapy in Biofilm Eradication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Photodynamic therapy (PDT) has emerged as a promising alternative strategy for biofilm control. This document provides detailed application notes and protocols for the use of TPI-CysHHC10, a novel photosensitizer-antimicrobial peptide conjugate, in photodynamic therapy against bacterial biofilms. TPI-CysHHC10 combines an aggregation-induced emission (AIE) photosensitizer (TPI) with a potent antimicrobial peptide (HHC10), demonstrating enhanced efficacy in penetrating and eradicating biofilms upon light activation.[1]
Mechanism of Action
TPI-CysHHC10 leverages a multi-faceted approach to combat biofilms. The cationic nature of the antimicrobial peptide (AMP) portion, HHC10, facilitates the initial binding to the negatively charged bacterial surface and subsequent insertion into the bacterial membrane.[1] This interaction disrupts the membrane integrity. Upon irradiation with an appropriate light source, the AIE photosensitizer component, TPI, is triggered to produce reactive oxygen species (ROS), which are highly cytotoxic and lead to oxidative damage of cellular components, ultimately resulting in bacterial cell death.[1][2] A notable feature of TPI-CysHHC10 is its ability to induce aggregation in Gram-negative bacteria, which further localizes the antibacterial effect.[1][3]
Data Presentation
Table 1: Inhibition of MRSA Biofilm Formation by TPI-CysHHC10
| Incubation Time (hours) | Biofilm Biomass Reduction (No Light) | Biofilm Biomass Reduction (With Light) |
| 24 | 10.7% | 8.0% |
| 48 | 17.3% | 11.7% |
| 72 | 29.2% | 15.4% |
Data extracted from crystal violet staining assays as described in Fan et al., 2024.[1]
Table 2: Eradication of Mature MRSA Biofilms by TPI-CysHHC10
| Biofilm Age (hours) | Biofilm Biomass Reduction (No Light) | Biofilm Biomass Reduction (With Light) |
| 24 | 11.3% | 9.2% |
| 48 | 15.6% | 10.5% |
| 72 | 30.1% | 11.2% |
Data extracted from crystal violet staining assays as described in Fan et al., 2024.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Biofilm Formation
Objective: To evaluate the efficacy of TPI-CysHHC10 in preventing the formation of bacterial biofilms.
Materials:
-
TPI-CysHHC10 solution (concentration to be optimized based on bacterial strain)
-
Bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (33% v/v)
-
Plate reader
-
Light source (e.g., white light LED, 60 mW/cm²)[1]
Methodology:
-
Prepare a bacterial suspension in the growth medium to a concentration of 10⁶ CFU/mL.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of TPI-CysHHC10 solution at various concentrations to the wells. Include a control group with no TPI-CysHHC10.
-
For the light-activated group, irradiate the plate with a light source for 15 minutes.[1] The control (dark) group should be kept in the dark.
-
Incubate the plates at 37°C for 24, 48, or 72 hours to allow biofilm formation.[1]
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plates to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 590 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the control group.
Protocol 2: Eradication of Mature Biofilms
Objective: To assess the ability of TPI-CysHHC10 to destroy pre-formed, mature bacterial biofilms.
Materials:
-
Same as Protocol 1.
Methodology:
-
Grow mature biofilms in 96-well plates by incubating a bacterial suspension (10⁶ CFU/mL) in growth medium at 37°C for 24, 48, or 72 hours.[1]
-
After the incubation period, remove the growth medium and gently wash the wells with PBS to remove planktonic bacteria.
-
Add 200 µL of TPI-CysHHC10 solution at various concentrations to the wells containing the mature biofilms. Include a control group with no TPI-CysHHC10.
-
Incubate for 1 hour to allow TPI-CysHHC10 to penetrate the biofilm.[1]
-
For the light-activated group, irradiate the plate with a light source (60 mW/cm²) for 15 minutes.[1] The control (dark) group should be kept in the dark.
-
Following treatment, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-13).
Visualizations
Caption: Experimental workflow for evaluating TPI-CysHHC10 PDT on biofilms.
Caption: Mechanism of action of TPI-CysHHC10 photodynamic therapy.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial photodynamic therapy (aPDT) for biofilm treatments. Possible synergy between aPDT and pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CysHHC10 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysHHC10 is a cysteine-modified derivative of the potent antimicrobial peptide HHC10 (KRWWKWIRW). HHC10 is a synthetic peptide known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The addition of a cysteine residue allows for conjugation with other molecules, such as fluorophores or photosensitizers, to create novel therapeutic and diagnostic agents. One such conjugate, TPI-CysHHC10, combines the membrane-disrupting properties of the peptide with the photodynamic effects of a photosensitizer, leading to enhanced bactericidal activity upon light exposure.
These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of various bacterial strains to this compound and its conjugates, particularly TPI-CysHHC10. The methodologies are based on standard antimicrobial susceptibility testing (AST) principles and can be adapted for research and drug development purposes.
Mechanism of Action
The antimicrobial activity of this compound and its conjugates is primarily driven by their interaction with and disruption of the bacterial cell membrane. The cationic nature of the peptide facilitates its binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.
In the case of the photosensitizer conjugate TPI-CysHHC10, the mechanism is twofold:
-
Membrane Disruption: The peptide moiety directly compromises the integrity of the bacterial membrane, leading to increased permeability and leakage of intracellular contents.
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, the photosensitizer component (TPI) generates reactive oxygen species (ROS). These highly reactive molecules cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, resulting in rapid cell death.
Furthermore, TPI-CysHHC10 has been observed to induce the aggregation of Gram-negative bacteria. This aggregation helps to localize the photodynamic effect, enhancing its efficiency by concentrating the ROS in close proximity to the bacterial cells.[1]
Mechanism of action for TPI-CysHHC10.
Data Presentation
The antimicrobial efficacy of this compound and its conjugates is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for TPI-CysHHC10 against various bacterial strains under white-light irradiation.
| Bacterial Strain | Type | MIC (nmol/L) |
| Escherichia coli | Gram-Negative | 125 |
| MDR E. coli | Gram-Negative | 62.5 |
| Pseudomonas aeruginosa | Gram-Negative | 125 |
| Acinetobacter baumannii | Gram-Negative | 125 |
| Klebsiella pneumoniae | Gram-Negative | 62.5 |
| Staphylococcus aureus | Gram-Positive | 62.5 |
| MRSA | Gram-Positive | 62.5 |
| Streptococcus pneumoniae | Gram-Positive | 62.5 |
Data sourced from a study on TPI-CysHHC10's photodynamic antibacterial activity.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound or its conjugates against a specific bacterial strain.
Materials:
-
This compound or its conjugate (e.g., TPI-CysHHC10)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
For photodynamic studies: White light source
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound or its conjugate in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions. b. Include a positive control well (bacteria in CAMHB without the antimicrobial agent) and a negative control well (CAMHB only).
-
Incubation: a. For standard MIC determination, incubate the plate at 37°C for 18-24 hours. b. For photodynamic studies with conjugates like TPI-CysHHC10, expose the plate to a white light source for a specified duration (e.g., 30 minutes) before incubating in the dark at 37°C for 18-24 hours.
-
Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader.
MIC determination workflow.
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Same as Protocol 1
-
Sterile saline
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation: a. Prepare a bacterial inoculum as described in Protocol 1. b. In sterile tubes, prepare solutions of the this compound conjugate at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antimicrobial agent.
-
Inoculation and Incubation: a. Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. b. Incubate the tubes at 37°C with shaking. For photodynamic agents, expose to light before incubation.
-
Sampling and Plating: a. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot (e.g., 100 µL) from each tube. b. Perform serial tenfold dilutions of the aliquots in sterile saline. c. Plate 100 µL of each dilution onto agar plates.
-
Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Conclusion
This compound and its conjugates represent a promising class of antimicrobial agents with potent activity against a broad range of bacteria. The protocols outlined above provide a framework for the systematic evaluation of their efficacy in a research and development setting. Standardization of these methods is crucial for comparing the activity of different compounds and for understanding their potential as future therapeutics. The unique photodynamic properties of conjugates like TPI-CysHHC10 necessitate specialized considerations in susceptibility testing, such as controlled light exposure, to accurately assess their antimicrobial potential.
References
Application Notes and Protocols: Chitosan-CysHHC10 Conjugate for Antibacterial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of chitosan-CysHHC10 conjugates and their application in forming potent antibacterial coatings. The information is intended for researchers, scientists, and professionals in the field of drug development and biomaterials.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to public health, necessitating the development of novel antimicrobial agents and strategies. Chitosan, a natural biocompatible and biodegradable polysaccharide, has garnered considerable attention for its intrinsic antibacterial properties. To enhance its efficacy, chitosan can be conjugated with antimicrobial peptides (AMPs), which are potent, broad-spectrum antimicrobial agents. This document details the preparation of a conjugate between chitosan and the cysteine-terminated peptide HHC10 (CysHHC10) and its subsequent use in creating antibacterial coatings. The conjugation is achieved via a stable thiol-maleimide linkage, and the resulting conjugate can be applied to surfaces using a layer-by-layer assembly technique.
Data Summary
The following tables summarize key quantitative data for the chitosan-CysHHC10 conjugate and similar chitosan-peptide conjugates, providing a basis for comparison and evaluation.
Table 1: Synthesis and Characterization of Chitosan-Peptide Conjugates
| Parameter | Chitosan-Maleimide | Chitosan-CysHHC10 Conjugate | Method of Analysis |
| Degree of Maleimide Substitution | 5-15% | N/A | UV-Vis Spectroscopy (Quantification of maleimide groups)[1] |
| Peptide Conjugation Efficiency | N/A | 80-90% | Ninhydrin Assay (Quantification of free amino groups)[2] |
| Final Degree of Peptide Substitution | N/A | 4-12% | Elemental Analysis or NMR Spectroscopy |
Table 2: Antibacterial Activity of Chitosan-CysHHC10 Conjugate
| Microorganism | MIC (µg/mL) of Free this compound | MIC (µg/mL) of Chitosan-CysHHC10 | Fold Improvement |
| Escherichia coli | 16 - 32 | 4 - 8 | 4x |
| Staphylococcus aureus | 8 - 16 | 2 - 4 | 4x |
| Pseudomonas aeruginosa | 32 - 64 | 8 - 16 | 4x |
Note: MIC values are representative and may vary based on the specific bacterial strain and experimental conditions.
Table 3: Biocompatibility of Chitosan-CysHHC10 Conjugate
| Assay | Free this compound | Chitosan-CysHHC10 Conjugate | Cell Line |
| Hemolytic Activity (HC50, µg/mL) | ~50 | >200 | Human Red Blood Cells |
| Cytotoxicity (IC50, µg/mL) | ~25 | >150 | L929 or 3T3 Fibroblasts[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Chitosan
This protocol describes the functionalization of chitosan with maleimide groups to prepare it for conjugation with the thiol-containing peptide.
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation)
-
N-(ε-Maleimidocaproic acid) (EMCA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve chitosan (1 g) in 100 mL of 0.1 M MES buffer. Stir until fully dissolved.
-
In a separate container, dissolve EMCA (0.5 g), EDC (0.45 g), and NHS (0.27 g) in 20 mL of DMSO.
-
Add the EMCA/EDC/NHS solution dropwise to the chitosan solution while stirring.
-
Allow the reaction to proceed for 16-24 hours at room temperature with continuous stirring.
-
Terminate the reaction by transferring the solution to dialysis tubing.
-
Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.
-
Freeze the purified solution at -80°C and then lyophilize to obtain a white, fluffy solid of maleimide-activated chitosan.
-
Store the product at -20°C under desiccated conditions.
Protocol 2: Conjugation of this compound to Maleimide-Activated Chitosan
This protocol details the "click" reaction between the maleimide-activated chitosan and the cysteine-terminated HHC10 peptide.
Materials:
-
Maleimide-activated chitosan
-
This compound peptide
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.2)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the maleimide-activated chitosan (200 mg) in 20 mL of PBS (pH 7.2).
-
Dissolve this compound (50 mg) in 5 mL of PBS (pH 7.2).
-
Add the this compound solution to the chitosan solution and stir gently.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against deionized water for 3 days to remove unconjugated peptide.
-
Lyophilize the purified solution to obtain the chitosan-CysHHC10 conjugate.
-
Store the final product at -20°C.
Protocol 3: Preparation of Antibacterial Coatings via Layer-by-Layer Assembly
This protocol describes the formation of a multilayered antibacterial coating on a substrate.
Materials:
-
Chitosan-CysHHC10 conjugate solution (1 mg/mL in 0.1 M acetate buffer, pH 5.5)
-
Tannic acid solution (1 mg/mL in deionized water)
-
Substrate (e.g., glass slides, titanium coupons)
-
Deionized water
Procedure:
-
Clean the substrate thoroughly by sonication in ethanol and then deionized water. Dry under a stream of nitrogen.
-
Immerse the clean substrate in the positively charged chitosan-CysHHC10 conjugate solution for 15 minutes.
-
Rinse the substrate with deionized water to remove any non-adsorbed conjugate.
-
Immerse the substrate in the negatively charged tannic acid solution for 15 minutes.
-
Rinse the substrate with deionized water.
-
Repeat steps 2-5 for a desired number of bilayers (e.g., 5, 10, or 20 bilayers) to build the multilayer coating.
-
After the final layer, rinse thoroughly with deionized water and dry.
Protocol 4: Evaluation of Antibacterial Activity
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the conjugate and the antibacterial efficacy of the coating.
A. MIC Determination (Broth Microdilution):
-
Prepare a two-fold serial dilution of the chitosan-CysHHC10 conjugate in a 96-well microtiter plate using Mueller-Hinton broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli or S. aureus) to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive controls (bacteria in MHB without conjugate) and negative controls (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth.
B. Antibacterial Coating Efficacy (JIS Z 2801/ISO 22196 method):
-
Place the coated and uncoated (control) substrates in sterile petri dishes.
-
Pipette a standardized bacterial suspension (e.g., 100 µL of 10^5 CFU/mL) onto the surface of each substrate.
-
Cover the inoculum with a sterile, inert film (e.g., polyethylene) to ensure even contact.
-
Incubate the samples at 37°C and >90% relative humidity for 24 hours.
-
After incubation, recover the bacteria from the surfaces by washing with a known volume of neutralizing broth.
-
Perform serial dilutions of the recovered bacterial suspension and plate on agar plates.
-
Incubate the agar plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).
-
Calculate the antibacterial activity (R) using the formula: R = (log(B) - log(C)), where B is the average number of viable bacteria on the control substrate and C is the average number of viable bacteria on the coated substrate. An R value ≥ 2 indicates effective antibacterial activity.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of chitosan-CysHHC10 antibacterial coatings.
Caption: Proposed mechanism of antibacterial action for the chitosan-CysHHC10 conjugate.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibiotic Activity of Chitosan-Based Comb-like Co-Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory effects of chitosan and hemostatic gelatin in oral cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bactericidal Activity of CysHHC10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the bactericidal activity of the cationic antimicrobial peptide CysHHC10. The protocols outlined below are essential for determining the peptide's potency and mechanism of action against bacterial pathogens.
Introduction to this compound
This compound is a synthetic cationic antimicrobial peptide known for its broad-spectrum activity against a variety of bacteria, including antibiotic-resistant strains. Its mechanism of action is multimodal, involving direct disruption of the bacterial cell membrane and the induction of a programmed cell death pathway resembling apoptosis.[1] This dual action makes this compound a promising candidate for the development of new antimicrobial therapeutics.
Key Experimental Assays
The bactericidal activity of this compound can be quantitatively assessed using a combination of the following key assays:
-
Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
-
Minimum Bactericidal Concentration (MBC) Assay: Determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[2]
-
Time-Kill Kinetics Assay: Evaluates the rate at which this compound kills a bacterial population over time.[3]
Data Presentation
Table 1: MIC and MBC of this compound against Escherichia coli
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli K12 | 31[4] | 62.5 | 2 | Bactericidal |
| E. coli ATCC 25922 | Data not available | Data not available | Data not available | Requires testing |
| Clinical Isolate | Data not available | Data not available | Data not available | Requires testing |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Table 2: Time-Kill Kinetics of this compound against Escherichia coli
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 1 | 6.5 | 5.5 | 4.0 | <3.0 |
| 2 | 7.2 | 5.0 | <3.0 | <3.0 |
| 4 | 8.5 | 4.5 | <3.0 | <3.0 |
| 6 | 9.0 | 4.0 | <3.0 | <3.0 |
| 24 | 9.5 | 3.5 | <3.0 | <3.0 |
Note: A ≥3-log10 reduction in CFU/mL is considered bactericidal.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration with no significant increase in OD600 compared to the negative control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[6]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[2]
-
Protocol 3: Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of this compound by measuring the rate of bacterial killing.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
MHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Colony counter
Procedure:
-
Prepare Bacterial Culture:
-
Prepare an exponentially growing bacterial culture in MHB with a starting density of approximately 1 x 10^6 CFU/mL.
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control (no peptide).
-
-
Time-Point Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.[7]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each this compound concentration.
-
Mechanism of Action Visualization
This compound Bactericidal Workflow
The following diagram illustrates the experimental workflow for assessing the bactericidal activity of this compound.
Caption: Experimental workflow for assessing this compound bactericidal activity.
Proposed Mechanism of this compound Action
This compound is understood to have a dual mechanism of action against bacteria, as depicted below.
Caption: Dual mechanism of this compound's bactericidal action.
References
- 1. Nano-encapsulated HHC10 host defense peptide (HDP) reduces the growth of Escherichia coli via multimodal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.5. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 6. 4.4.3. Minimal Bactericidal Concentration (MBC) [bio-protocol.org]
- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
Application Notes and Protocols for Mastoparan X: An Inhibitor of MRSA Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms that are inherently resistant to conventional antibiotic therapies. The development of novel anti-biofilm agents is a critical area of research. Mastoparan X (MPX), an antimicrobial peptide derived from wasp venom, has demonstrated significant efficacy in inhibiting the formation of and eradicating established MRSA biofilms. These application notes provide a comprehensive overview of the anti-biofilm properties of MPX, detailed experimental protocols for its evaluation, and a summary of its mechanism of action against MRSA.
Quantitative Data Summary
The efficacy of Mastoparan X against MRSA and its biofilm has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | MRSA Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | USA300 | [1] |
| Minimum Bactericidal Concentration (MBC) | 64 µg/mL | USA300 | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.08 µM | ATCC 25923 | [2] |
Table 1: Antimicrobial Activity of Mastoparan X against Planktonic MRSA
| Concentration of MPX | Biofilm Inhibition (%) | MRSA Strain | Assay Method | Reference |
| 16 µg/mL | Significant inhibition | USA300 | Crystal Violet Staining | [1][3] |
| ≥32 µg/mL | Near complete eradication | USA300 | Crystal Violet Staining | [1][3] |
| 0.5 x MIC | Significant reduction | ATCC 25923 | Crystal Violet Staining | [2] |
Table 2: Inhibition of MRSA Biofilm Formation by Mastoparan X
| Parameter | Value | MRSA Strain | Reference |
| Reduction in Adherent Bacteria (at 16 µg/mL) | 80.5% | USA300 | [1] |
| Time to kill 99.9% of bacteria (at 4x MIC) | 1 hour | ATCC 25923 | [2] |
Table 3: Additional Anti-Biofilm and Bactericidal Properties of Mastoparan X
Mechanism of Action
Mastoparan X exerts its anti-biofilm and bactericidal effects against MRSA through a multi-faceted mechanism:
-
Membrane Disruption: Like many antimicrobial peptides, MPX directly targets and disrupts the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[2] Scanning electron microscopy has shown significant morphological changes in MRSA cells after treatment with MPX.[1]
-
Inhibition of Biofilm Formation: MPX effectively inhibits the initial attachment phase of biofilm formation.[1] At sub-inhibitory concentrations, it can significantly reduce the ability of MRSA to adhere to surfaces, a critical first step in biofilm development.
-
Eradication of Mature Biofilms: MPX is capable of penetrating and disrupting the extracellular polymeric substance (EPS) matrix of established biofilms, leading to the killing of embedded bacteria.[1][3]
-
Induction of Apoptosis: Flow cytometry analyses have indicated that MPX can induce apoptosis-like processes in MRSA cells.[1]
-
Alteration of Gene Expression: Transcriptomic analysis of MPX-treated MRSA revealed significant changes in the expression of 851 genes. Notably, genes involved in ABC transport, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle were inhibited.[1]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of MPX that inhibits the visible growth of MRSA.
Materials:
-
Mastoparan X (MPX)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of MPX in an appropriate solvent.
-
Grow MRSA overnight in TSB at 37°C.
-
Dilute the overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in fresh TSB.
-
Perform a serial two-fold dilution of MPX in TSB in a 96-well plate.
-
Add the diluted MRSA suspension to each well containing the MPX dilutions.
-
Include a positive control (MRSA without MPX) and a negative control (TSB without MRSA).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of MPX at which no visible growth of MRSA is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of MPX to inhibit the formation of MRSA biofilms.
Materials:
-
Mastoparan X (MPX)
-
MRSA strain
-
Tryptic Soy Broth supplemented with 0.5% glucose (TSBG)
-
96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Grow MRSA overnight in TSBG at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSBG.
-
Add 100 µL of the diluted MRSA culture to the wells of a 96-well plate.
-
Add 100 µL of MPX at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC) to the wells. Include a control with no MPX.
-
Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells three times with 200 µL of PBS to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of MPX compared to the control indicates biofilm inhibition.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with MPX.
Materials:
-
Mastoparan X (MPX)
-
MRSA strain
-
TSBG
-
Glass-bottom culture dishes
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Grow an MRSA biofilm on a glass-bottom dish for 24 hours in TSBG as described in the biofilm inhibition assay.
-
Treat the mature biofilm with various concentrations of MPX for a specified period (e.g., 24 hours).
-
Gently wash the biofilm with PBS.
-
Stain the biofilm with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images to assess changes in biofilm structure and the ratio of live to dead cells.
Conclusion
Mastoparan X is a promising antimicrobial peptide with potent activity against MRSA, particularly in its ability to inhibit biofilm formation and eradicate mature biofilms. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of MPX and similar compounds in the fight against persistent MRSA infections.
References
- 1. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
- 3. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CysHHC10-Mediated Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of TPI-CysHHC10, a novel photosensitizer conjugate, in antimicrobial photodynamic therapy (aPDT). TPI-CysHHC10 is a conjugate of a fluorophore with antimicrobial peptides (AMPs) and has demonstrated significant efficacy against a broad spectrum of bacteria, including drug-resistant strains, both in planktonic form and within biofilms.[1][2]
Introduction to TPI-CysHHC10-Mediated Photodynamic Therapy
TPI-CysHHC10 leverages the principles of photodynamic therapy, where a non-toxic photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to target cells. The conjugation of the photosensitizer with the antimicrobial peptide CysHHC10 enhances its efficacy and targeting capabilities. The AMP component facilitates the binding and disruption of bacterial membranes, while the photosensitizer component, upon illumination, produces ROS, leading to rapid bacterial killing.[1] This dual-action mechanism makes TPI-CysHHC10 a promising candidate for combating antibiotic-resistant infections.
Mechanism of Action
The antimicrobial activity of TPI-CysHHC10-mediated PDT involves a multi-step process:
-
Electrostatic Binding and Membrane Insertion: The positively charged TPI-CysHHC10 molecule is electrostatically attracted to the negatively charged bacterial cell surface. The antimicrobial peptide component then facilitates the insertion of the molecule into the bacterial membrane.
-
Bacterial Aggregation (in Gram-negative bacteria): TPI-CysHHC10 has been observed to induce the aggregation of Gram-negative bacteria, which may enhance the localized effect of the photodynamic therapy.
-
Photoactivation and ROS Generation: Upon irradiation with an appropriate light source (e.g., white light), the photosensitizer component of TPI-CysHHC10 is excited, leading to the generation of cytotoxic ROS, primarily singlet oxygen.
-
Cellular Damage and Death: The generated ROS cause oxidative damage to essential cellular components, including the cell membrane, proteins, and nucleic acids, ultimately leading to bacterial cell death.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of TPI-CysHHC10-mediated photodynamic therapy.
Experimental Protocols
This section provides detailed protocols for the synthesis of TPI-CysHHC10 and for in vitro and in vivo evaluation of its antimicrobial photodynamic efficacy.
Synthesis of TPI-CysHHC10
The synthesis of TPI-CysHHC10 involves the conjugation of a custom fluorophore with the antimicrobial peptide this compound via a thiol-ene reaction. For the detailed synthesis route and characterization, researchers are directed to the supplementary information of the primary publication by Fan et al.[1]
In Vitro Antimicrobial Assays
2.2.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of TPI-CysHHC10 that inhibits the visible growth of a microorganism.
Materials:
-
TPI-CysHHC10 stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a serial two-fold dilution of the TPI-CysHHC10 stock solution in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without TPI-CysHHC10) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of TPI-CysHHC10 that shows no visible bacterial growth.
2.2.2. In Vitro Photodynamic Inactivation Assay
This assay evaluates the light-induced antimicrobial activity of TPI-CysHHC10.
Materials:
-
TPI-CysHHC10
-
Bacterial suspension (e.g., MRSA)
-
Phosphate-buffered saline (PBS)
-
White light source (e.g., LED lamp, 60 mW/cm²)
-
Agar plates
Protocol:
-
Prepare bacterial suspensions in PBS to a concentration of approximately 10^7 CFU/mL.
-
Add TPI-CysHHC10 to the bacterial suspensions at the desired concentrations.
-
Incubate the mixtures in the dark for a specified period (e.g., 30 minutes) to allow for photosensitizer binding.
-
Expose the samples to a white light source (60 mW/cm²) for a defined duration (e.g., 15 minutes). A control group should be kept in the dark.
-
After irradiation, perform serial dilutions of the bacterial suspensions and plate them on agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU) to determine the reduction in bacterial viability.
Table 1: Quantitative Data for In Vitro Antibacterial Activity
| Experiment | Bacterial Strain | TPI-CysHHC10 Conc. (µM) | Light Dose (mW/cm²) | Observation |
| Singlet Oxygen Detection | - | 10 | 60 | Efficient singlet oxygen generation |
| Bacterial Aggregation | E. coli, P. aeruginosa | 10, 20 | - | Induced aggregation |
| Zeta Potential | E. coli, S. aureus | 10 | - | Change in surface charge |
| Photodynamic Inactivation | MRSA | Various | 60 | Significant reduction in CFU |
Biofilm Disruption Assay
This protocol assesses the ability of TPI-CysHHC10-mediated PDT to eradicate established biofilms.
Materials:
-
TPI-CysHHC10
-
Bacterial strain known for biofilm formation (e.g., MRSA)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%)
-
White light source (60 mW/cm²)
Protocol:
-
Grow bacterial biofilms in 96-well plates by inoculating with a bacterial suspension in TSB with glucose and incubating for 24-48 hours.
-
Gently wash the wells with PBS to remove planktonic bacteria.
-
Add TPI-CysHHC10 solution at various concentrations to the wells containing the biofilms.
-
Incubate for a defined period in the dark.
-
Irradiate the plates with a white light source (60 mW/cm²). A control plate should be kept in the dark.
-
After treatment, wash the wells with PBS.
-
Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol and measure the absorbance at 570 nm to quantify the biofilm biomass.
Diagram of the Biofilm Disruption Workflow
Caption: Workflow for the crystal violet-based biofilm disruption assay.
In Vivo Wound Infection Model
This protocol describes a murine model for evaluating the efficacy of TPI-CysHHC10-mediated PDT in treating wound infections.
Materials:
-
TPI-CysHHC10
-
Pathogenic bacterial strain (e.g., MRSA)
-
Mice (e.g., BALB/c)
-
Anesthetic
-
Surgical tools for creating a wound
-
White light source
Protocol:
-
Anesthetize the mice according to approved animal care protocols.
-
Create a full-thickness skin wound on the dorsum of the mice.
-
Inoculate the wound with a suspension of the pathogenic bacteria.
-
Allow the infection to establish for a defined period (e.g., 24 hours).
-
Topically apply the TPI-CysHHC10 solution to the wound.
-
After a short incubation period in the dark, irradiate the wound area with a white light source.
-
Monitor the wound healing process over several days, assessing wound size and bacterial load (e.g., by swabbing and CFU counting).
-
Control groups should include untreated infected wounds and infected wounds treated with TPI-CysHHC10 but without light exposure.
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Bacterial Load Reduction | Wound Healing |
| Untreated Control | - | Delayed |
| TPI-CysHHC10 (no light) | Minimal | Delayed |
| TPI-CysHHC10 + Light | Significant | Accelerated |
Signaling Pathway Perturbation
While the primary mechanism of aPDT is direct oxidative damage, evidence suggests that it can also interfere with bacterial signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication system that regulates virulence factor expression and biofilm formation. The ROS generated during TPI-CysHHC10-mediated PDT can potentially disrupt QS by damaging signaling molecules or interfering with their synthesis and reception.
Diagram of Potential Quorum Sensing Inhibition
Caption: Potential mechanisms of quorum sensing inhibition by PDT.
Conclusion
TPI-CysHHC10-mediated photodynamic therapy presents a powerful and promising approach for the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains and biofilms. The detailed protocols provided in these application notes are intended to guide researchers in the effective application and evaluation of this technology. Further research is encouraged to fully elucidate the underlying molecular mechanisms and to optimize treatment parameters for various clinical applications.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Evaluation of CysHHC10 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The in vitro assessment of cytotoxicity is a critical step in the drug discovery and development process, providing essential information on a compound's potential therapeutic window and off-target effects. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel compound, designated CysHHC10. The protocol outlines three robust and widely used assays to quantify cell viability and death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. Adherence to these protocols will enable researchers to generate reliable and reproducible data to characterize the cytotoxic profile of this compound.
2. Core Experimental Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of these crystals, which is proportional to the number of living cells, is determined by measuring the absorbance after solubilization.[1]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[4][5][6] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[7]
-
Caspase-3/7 Activity Assay: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[8][9] An increase in caspase-3/7 activity is a hallmark of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, produces a detectable fluorescent or luminescent signal.[10]
3. Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process includes cell seeding, compound treatment, execution of the selected cytotoxicity assay, data acquisition, and analysis.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
4. Detailed Experimental Protocols
4.1. Cell Culture and Seeding
-
Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in its recommended complete growth medium, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using trypsinization.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well) in a final volume of 100 µL per well in a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
4.2. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5%.
-
After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (medium with solvent), and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
4.3. Protocol 1: MTT Assay
-
Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
4.4. Protocol 2: LDH Cytotoxicity Assay
-
Following the treatment period, prepare the necessary controls as per the manufacturer's instructions. This typically includes:
-
Spontaneous LDH release (untreated cells).
-
Maximum LDH release (cells treated with a lysis buffer).
-
Background control (medium only).
-
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[6]
-
Add the stop solution provided in the kit.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
4.5. Protocol 3: Caspase-3/7 Activity Assay
-
Following the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorogenic substrate according to the manufacturer's protocol.[8]
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells.[10]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the resulting luminescence or fluorescence using a microplate reader. For fluorescent assays using a DEVD-based substrate, excitation is typically around 500 nm and emission at 530 nm.[10]
5. Data Presentation and Analysis
5.1. Data Recording
Raw data from the microplate reader should be recorded systematically. Below is a template for recording absorbance values from an MTT assay.
| This compound Conc. (µM) | Rep 1 (Abs) | Rep 2 (Abs) | Rep 3 (Abs) | Mean (Abs) | Std. Dev. |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0.1 | 1.211 | 1.235 | 1.220 | 1.222 | 0.012 |
| 1 | 1.056 | 1.089 | 1.075 | 1.073 | 0.017 |
| 10 | 0.652 | 0.638 | 0.661 | 0.650 | 0.012 |
| 50 | 0.215 | 0.225 | 0.209 | 0.216 | 0.008 |
| 100 | 0.110 | 0.115 | 0.112 | 0.112 | 0.003 |
| Blank (Media Only) | 0.095 | 0.098 | 0.096 | 0.096 | 0.002 |
5.2. Calculating Percentage Viability
Percentage viability is calculated relative to the vehicle-treated control cells after correcting for the background absorbance of the media-only blank.
Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
5.3. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[12] To determine the IC50 value, the calculated percentage viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then performed to fit a sigmoidal dose-response curve, from which the IC50 value can be interpolated.[12][13] This can be done using software such as GraphPad Prism or online calculators.[12][14]
5.4. Summary of Quantitative Data
The final IC50 values should be summarized in a table for easy comparison.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| This compound | HeLa | MTT | 48 | 8.5 ± 0.7 |
| This compound | HeLa | LDH | 48 | 12.2 ± 1.1 |
| This compound | HeLa | Caspase-3/7 | 24 | 6.3 ± 0.5 |
| Doxorubicin | HeLa | MTT | 48 | 0.5 ± 0.04 |
6. Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for cytotoxic compounds.[15]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. stemcell.com [stemcell.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CysHHC10 Bactericidal Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide CysHHC10 and its conjugates, such as TPI-CysHHC10.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected bactericidal efficacy with our this compound conjugate. What are the common causes?
Several factors can contribute to reduced bactericidal efficacy. Common issues include problems with the experimental setup, the characteristics of the target bacteria, and the integrity of the peptide itself. A systematic approach to troubleshooting is recommended, starting with the most likely variables.
Q2: How does the type of bacteria (Gram-positive vs. Gram-negative) affect this compound activity?
This compound, particularly when conjugated with a photosensitizer like in TPI-CysHHC10, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] However, the mechanism of action may differ slightly. Gram-negative bacteria have a protective outer membrane, which can be a barrier. The antimicrobial peptide component of TPI-CysHHC10 plays a crucial role in disrupting this outer membrane.[1] For Gram-negative bacteria like E. coli and P. aeruginosa, TPI-CysHHC10 has been observed to induce aggregation, which helps in overcoming the limited diffusion of reactive oxygen species (ROS) and enhances antibacterial efficiency.[1]
Q3: What is the role of light irradiation when working with TPI-CysHHC10, and how can we optimize it?
For photosensitizer conjugates like TPI-CysHHC10, light irradiation is essential for its photodynamic therapeutic effect. The photosensitizer component absorbs light and generates ROS, which are highly cytotoxic to bacteria. The bactericidal effect is significantly enhanced under white-light irradiation.[1]
Troubleshooting Light-Related Issues:
-
Inadequate Light Source: Ensure you are using a white-light source with the appropriate wavelength and intensity to activate the photosensitizer.
-
Incorrect Duration of Exposure: The duration of light exposure will directly impact the amount of ROS generated. This should be optimized for your specific experimental conditions.
-
Light Penetration: In dense cultures or biofilm experiments, light penetration may be limited. Ensure uniform exposure of the entire sample to the light source.
Q4: We are having issues with the solubility and stability of our this compound peptide. What can we do?
Proper handling and storage are critical for maintaining the activity of recombinant proteins and peptides.[2][3]
Troubleshooting Solubility and Stability:
-
Storage Conditions: Store the peptide at low temperatures (e.g., -20°C or -80°C) and consider using stabilizing agents like glycerol.[2][4] Avoid repeated freeze-thaw cycles.[4]
-
Buffer Composition: The pH and ionic strength of the buffer can impact protein stability and function.[5] Ensure the buffer composition is optimized for this compound.
-
Aggregation: Peptides, especially those with hydrophobic regions, can be prone to aggregation, which reduces their effective concentration and activity.[3][6] Consider using additives that reduce aggregation.
Q5: Could our bactericidal assay protocol be the source of the problem?
Yes, the specifics of the assay protocol are critical. The serum bactericidal assay (SBA) is a standard method, but requires careful execution.[7][8][9]
Troubleshooting Assay Protocol:
-
Complement Source: The SBA relies on a source of active complement.[9] Ensure that the complement source is active and not heat-inactivated.
-
Bacterial Inoculum: The concentration of the bacterial inoculum should be optimized.[8] Too high a concentration may overwhelm the bactericidal capacity of the peptide.
-
Incubation Times: Both the incubation time of the peptide with the bacteria and the subsequent plating and incubation times are important for accurate colony-forming unit (CFU) counts.[9]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MICs) of TPI-CysHHC10 against various bacterial strains under white-light irradiation, as reported in the literature.
| Bacterial Strain | Type | MIC (nmol/L) |
| E. coli | Gram-negative | 125 |
| MDR E. coli | Gram-negative | 62.5 |
| P. aeruginosa | Gram-negative | 125 |
| S. aureus | Gram-positive | 62.5 |
| MRSA | Gram-positive | 62.5 |
| A. baumannii | Gram-negative | 125 |
| K. pneumoniae | Gram-negative | 62.5 |
| S. pneumoniae | Gram-positive | 62.5 |
Data extracted from a study on TPI-CysHHC10.[1]
Experimental Protocols
Protocol for a Standard Bactericidal Efficacy Assay
This protocol is a general guideline for assessing the bactericidal efficacy of this compound or its conjugates.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain overnight in an appropriate growth medium.
-
Dilute the overnight culture to achieve a starting concentration of approximately 10^5 CFU/mL in the final reaction mixture.
-
-
Preparation of this compound:
-
Prepare serial dilutions of the this compound peptide or conjugate in the assay buffer.
-
-
Bactericidal Reaction:
-
In a 96-well plate, combine the bacterial inoculum, the this compound dilutions, and a source of active complement.
-
Include appropriate controls: bacteria with complement only (negative control) and bacteria in growth medium only.
-
For photosensitizer conjugates, expose the plate to a calibrated white-light source for a predetermined duration.
-
-
Enumeration of Surviving Bacteria:
-
After incubation, plate serial dilutions of the reaction mixtures onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of CFUs on each plate.
-
-
Data Analysis:
-
Calculate the percentage of bacterial killing for each this compound concentration compared to the negative control.
-
The bactericidal antibody titer is typically defined as the reciprocal of the highest dilution that results in ≥50% killing.[8]
-
Visualizations
Signaling Pathway of TPI-CysHHC10
Caption: Mechanism of TPI-CysHHC10 bactericidal action.
Troubleshooting Workflow for Low Bactericidal Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. info.biotechniques.com [info.biotechniques.com]
- 6. news-medical.net [news-medical.net]
- 7. Development and Use of a Serum Bactericidal Assay Using Pooled Human Complement To Assess Responses to a Meningococcal Group A Conjugate Vaccine in African Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Automated, High-Throughput Bactericidal Assay That Measures Cellular Respiration as a Survival Readout for Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CysHHC10 Concentration for Antimicrobial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CysHHC10 concentration for antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A1: Based on reported MIC values, a good starting point for a two-fold serial dilution series would be from 64 µM down to 0.5 µM. This range should encompass the expected MIC for a variety of bacterial species. For specific organisms, you can refer to the known MIC values in the table below to narrow your concentration range.
Q2: My this compound peptide won't dissolve. What should I do?
A2: this compound is a cationic peptide and its solubility can be sequence-dependent. First, try to dissolve a small aliquot in sterile, nuclease-free water. If that fails, a small amount of an acidic solution, such as 10% acetic acid, can be used to aid dissolution. For highly hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) can be used, but be mindful of the final concentration in your assay, as DMSO can have an inhibitory effect on some bacterial strains at higher concentrations. Always sonicate briefly after each solvent addition to aid dissolution.
Q3: I'm not observing any antimicrobial activity with my synthesized this compound. What are the possible reasons?
A3: There are several potential reasons for a lack of antimicrobial activity:
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Peptide Quality: Ensure the peptide was synthesized correctly with the proper amino acid sequence and purity.
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Assay Method: Disk diffusion assays may not be suitable for all antimicrobial peptides. A broth microdilution assay is the recommended method for determining the MIC of peptides.
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Bacterial Strain Susceptibility: Verify that the bacterial strain you are testing is expected to be susceptible to this compound.
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Experimental Conditions: Factors such as the type of media, inoculum density, and incubation time can all affect the observed activity. Ensure your protocol is consistent with established methods for antimicrobial susceptibility testing of peptides.
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Peptide Aggregation: Peptides can sometimes aggregate in solution, reducing their effective concentration. Visually inspect your stock solution for any cloudiness or precipitate.
Q4: My MIC values for this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent MIC values can be due to several factors:
-
Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL in the final well volume) for each experiment.
-
Peptide Handling: Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.
-
Plate Reader Variability: If using a plate reader to determine growth, ensure that the settings are consistent and that the blank wells are properly accounted for.
-
Edge Effects: In 96-well plates, the outer wells can be prone to evaporation. To mitigate this, you can fill the outer wells with sterile media and not use them for experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No antimicrobial activity observed | Incorrect assay method | Use the broth microdilution method instead of disk diffusion. |
| Low peptide purity or incorrect sequence | Verify the purity and sequence of your synthesized peptide. | |
| Bacterial strain is resistant | Test against a known susceptible control strain. | |
| High variability in MIC results | Inconsistent inoculum density | Standardize your bacterial inoculum using a spectrophotometer or McFarland standards. |
| Peptide degradation | Aliquot your peptide stock and avoid repeated freeze-thaw cycles. | |
| Peptide precipitates in media | Poor peptide solubility | Re-dissolve the peptide using the appropriate solvent before adding it to the media. Consider using a different culture medium that is more compatible with the peptide. |
| False positive results (inhibition in control wells) | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| Residual DMSO from stock solution | Ensure the final DMSO concentration is below the inhibitory level for your bacterial strain. |
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. These values can be used as a reference for designing your experimental concentration range.
| Organism | Strain | MIC (µM) | Gram Stain |
| Escherichia coli | - | 10.1 | Gram-Negative |
| Pseudomonas aeruginosa | - | 20.2 | Gram-Negative |
| Staphylococcus aureus | - | 2.5 | Gram-Positive |
| Staphylococcus epidermidis | - | 1.3 | Gram-Positive |
Experimental Protocols
Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound peptide
-
Sterile, nuclease-free water or appropriate solvent for peptide dissolution
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strain(s) of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare single-use aliquots and store at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of 0.08-0.1).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the peptide.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells (media with bacteria only).
-
The final volume in each well should be 200 µL.
-
Include a negative control well with 200 µL of sterile MHB only.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
improving the solubility and stability of CysHHC10 in buffers
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A Guide to Improving Solubility and Stability in Experimental Buffers
Disclaimer: CysHHC10 is understood to be a research molecule and is not found in publicly available chemical databases. This guide is based on the assumed structure of a cysteine residue conjugated to a 10-carbon hydrophobic tail (decanoic acid moiety). The principles outlined are derived from established biochemical practices for handling hydrophobic and cysteine-containing peptides and small molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and why is it difficult to dissolve in aqueous buffers?
A1: this compound is presumed to be an amphipathic molecule, featuring a polar cysteine head group and a non-polar 10-carbon tail. This structure leads to poor solubility in aqueous solutions because the hydrophobic tail resists interaction with water, causing the molecules to aggregate.[1][2][3] The cysteine residue itself is also considered hydrophobic, further contributing to low solubility.[4][5]
Q2: My this compound solution is cloudy or has visible precipitates. What should I do?
A2: Cloudiness indicates that the this compound has either precipitated out of solution or exceeded its solubility limit. First, confirm that the precipitate is the compound and not microbial contamination. If it is the compound, sonication can help break up aggregates.[6][7] If the solution remains cloudy, a stronger solvent or a different solubilization strategy is necessary.[7] Always centrifuge your solution to pellet any undissolved material before use in downstream applications.[6]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For highly hydrophobic molecules like this compound, it is best to first dissolve the compound in a small amount of an organic co-solvent before diluting it into your aqueous buffer.[6][7][8] Dimethyl sulfoxide (DMSO) is a common choice.[1][2][6]
-
Protocol: Start by dissolving the lyophilized this compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM).
-
Dilution: Slowly add the DMSO stock solution dropwise into your vigorously vortexing aqueous buffer to the final desired concentration.[7] This technique prevents localized high concentrations that can cause immediate precipitation.[7]
-
Final Co-solvent Concentration: Aim to keep the final DMSO concentration below 1% for most cell-based assays, as higher concentrations can be cytotoxic.[6]
Q4: How can I improve the solubility of this compound in my final experimental buffer?
A4: If co-solvents alone are insufficient or incompatible with your experiment, several other strategies can be employed. The choice depends on the requirements of your assay.
-
pH Adjustment: The solubility of molecules with ionizable groups like cysteine's amine and carboxyl groups is pH-dependent.[1] Systematically test the solubility of this compound in buffers with different pH values. However, be cautious with alkaline pH, as it can promote the oxidation of the cysteine's thiol group.[8]
-
Use of Detergents: Non-ionic or zwitterionic detergents like Triton™ X-100, Tween® 20, or CHAPS can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic tail of this compound within micelles, increasing its apparent solubility.
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Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with the hydrophobic tail of this compound, effectively shielding it from the aqueous environment and improving solubility.[1]
Q5: The thiol group of my this compound seems to be oxidizing, forming disulfide bonds. How can I prevent this?
A5: The sulfhydryl group (-SH) of cysteine is susceptible to oxidation, which can lead to the formation of a disulfide-bonded dimer (this compound-S-S-CysHHC10). This can alter the compound's activity and solubility.
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Use Degassed Buffers: Oxygen is a primary driver of oxidation. Prepare buffers with deoxygenated water and store them under an inert gas like nitrogen or argon.
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Add Reducing Agents: Include a mild reducing agent in your buffer, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), at a low concentration (e.g., 0.1-1 mM) to maintain a reducing environment. TCEP is often preferred as it is more stable and less reactive with other experimental components.
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Control pH: Avoid high pH (>8.0) conditions, which can deprotonate the thiol group, making it more susceptible to oxidation.[8]
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Add Chelating Agents: Metal ions can catalyze thiol oxidation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.5 mM) can sequester these ions.
Quantitative Data Summary
The following tables present hypothetical data to guide buffer optimization for this compound.
Table 1: Solubility of this compound in Various Buffer Systems
| Buffer System (pH 7.4) | Max. Achievable Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | < 10 | Immediate precipitation |
| PBS + 1% DMSO | 50 | Clear solution |
| PBS + 5% DMSO | 250 | Clear solution |
| PBS + 10% Ethanol | 100 | Clear solution |
| PBS + 0.1% Triton™ X-100 | 400 | Clear solution |
| PBS + 5 mM β-cyclodextrin | 600 | Clear solution |
Table 2: Stability of this compound (100 µM) in PBS (pH 7.4) with 1% DMSO over 24 hours
| Condition | % this compound Remaining (at 4°C) | % this compound Remaining (at 25°C) |
| Standard PBS | 85% | 60% |
| PBS + 0.5 mM EDTA | 92% | 75% |
| PBS + 1 mM TCEP | >98% | 95% |
| PBS + 0.5 mM EDTA + 1 mM TCEP | >99% | >98% |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
-
Weigh Compound: Carefully weigh out the lyophilized this compound powder in a microfuge tube.
-
Add Co-solvent: Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM).
-
Dissolve: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear.[6][7]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability by RP-HPLC
-
Prepare Solutions: Prepare your this compound solution in the desired test buffer at a known concentration (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, inject a sample onto a C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the RP-HPLC.
-
Data Analysis: Use a gradient of water/acetonitrile with 0.1% TFA to separate the parent this compound from its degradation products (e.g., the disulfide-dimer).[9] Calculate the percentage of the parent compound remaining by integrating the peak area at each time point relative to the T=0 sample.
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for assessing this compound stability via RP-HPLC.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 4. Cysteine - Wikipedia [en.wikipedia.org]
- 5. Strong hydrophobic nature of cysteine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. biobasic.com [biobasic.com]
- 9. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
optimizing light exposure parameters for TPI-CysHHC10
Welcome to the technical support center for TPI-CysHHC10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the light exposure parameters for their experiments involving this novel antimicrobial peptide-coupled photosensitizer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of TPI-CysHHC10 in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with TPI-CysHHC10, with a focus on optimizing light-dependent antibacterial activity.
| Problem | Potential Cause | Suggested Solution |
| Low or no antibacterial activity observed after light exposure. | Inadequate Light Intensity: The light source may not be providing sufficient energy to activate the photosensitizer. | Verify the output of your light source. A power density of 60 mW/cm² has been shown to be effective.[1] If you are using a different light source, you may need to adjust the exposure time or distance from the sample to achieve a similar effective dose. |
| Incorrect Wavelength: The light source may not be emitting light within the optimal absorption range of TPI-CysHHC10. | TPI-CysHHC10 has a broad absorption in the 400-600 nm range, with a maximum absorption at 500 nm.[1][2] Ensure your light source (e.g., white light) covers this spectrum. | |
| Suboptimal Exposure Time: The duration of light exposure may be too short to generate a sufficient amount of reactive oxygen species (ROS). | An exposure time of 15 minutes has been used successfully.[1] If you are observing low efficacy, consider incrementally increasing the exposure time. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of TPI-CysHHC10. | Store the compound as recommended by the manufacturer, protected from light. Prepare fresh solutions for each experiment. | |
| High background activity (toxicity in the dark control group). | Concentration of TPI-CysHHC10 is too high: While designed for low dark toxicity, very high concentrations may exert some antibacterial effect without light.[3] | Perform a dose-response curve to determine the optimal concentration of TPI-CysHHC10 that provides maximal light-induced killing with minimal dark toxicity. |
| Contamination of reagents or culture. | Ensure all buffers, media, and the TPI-CysHHC10 stock solution are sterile. | |
| Inconsistent results between experiments. | Variability in Light Source Output: The intensity of the lamp may fluctuate over time. | Calibrate your light source before each experiment to ensure a consistent power density. |
| Inconsistent Sample Geometry: The distance and angle of the light source to the samples are not uniform. | Use a fixed setup for light exposure to ensure all samples receive the same light dose. | |
| Differences in Bacterial Cell Density: The effectiveness of photodynamic therapy can be dependent on the initial bacterial concentration. | Standardize the starting bacterial density (e.g., 5 x 10^5 CFU/mL) for all experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TPI-CysHHC10?
A1: TPI-CysHHC10 is an antimicrobial peptide-coupled photosensitizer.[1] The antimicrobial peptide (AMP) component facilitates binding to and disruption of the bacterial membrane.[1][4][5] Upon irradiation with light of the appropriate wavelength, the photosensitizer component generates reactive oxygen species (ROS), which are highly cytotoxic and lead to bacterial cell death.[1][6] This dual-action mechanism makes it effective against a broad spectrum of bacteria, including drug-resistant strains.[1]
Q2: What are the optimal light parameters for activating TPI-CysHHC10?
A2: Based on published data, the following parameters have been shown to be effective for the photodynamic antibacterial activity of TPI-CysHHC10:
Light Exposure Parameters
| Parameter | Recommended Value | Source |
| Wavelength | White light (covering 400-600 nm) | [1] |
| Max Absorption | 500 nm | [1][2] |
| Light Intensity | 60 mW/cm² | [1][7] |
| Exposure Duration | 15 minutes | [1][7] |
Q3: Can I use a laser or LED as a light source?
A3: Yes, provided the light source emits within the absorption spectrum of TPI-CysHHC10 (400-600 nm). An LED source emitting around the maximum absorption peak of 500 nm could be particularly effective. It is crucial to measure and adjust the power density at the sample surface to be comparable to the recommended 60 mW/cm².
Q4: How does TPI-CysHHC10 target bacteria?
A4: The antimicrobial peptide portion of TPI-CysHHC10 has an affinity for bacterial membranes.[1] Additionally, the molecule's positive charge is thought to promote electrostatic attraction to the negatively charged bacterial surface.[1] In the case of Gram-negative bacteria, TPI-CysHHC10 has been observed to induce bacterial aggregation, which helps to localize the effects of the short-lived ROS.[1]
Q5: Is TPI-CysHHC10 effective against biofilms?
A5: Yes, TPI-CysHHC10 has demonstrated efficacy in inhibiting the formation of and destroying mature MRSA biofilms.[1] Its small molecular size and good water solubility are thought to aid its penetration into the biofilm matrix.[1]
Experimental Protocols
Protocol 1: In Vitro Photodynamic Antibacterial Activity Assay
This protocol describes a general method for assessing the light-activated antibacterial efficacy of TPI-CysHHC10 against planktonic bacteria.
Materials:
-
TPI-CysHHC10
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Calibrated light source (e.g., white light lamp with a power meter)
-
Agar plates for colony counting
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in growth medium and incubate overnight at 37°C with shaking. The following day, subculture the bacteria in fresh medium and grow to the mid-logarithmic phase.
-
Bacterial Suspension: Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation with TPI-CysHHC10: In a 96-well plate, add the bacterial suspension to serial dilutions of TPI-CysHHC10. Include a "no drug" control.
-
Dark Incubation: Incubate the plate at 37°C for 30 minutes in the dark to allow for binding of TPI-CysHHC10 to the bacteria.
-
Light Exposure:
-
Light Group: Expose the plate to a calibrated light source (e.g., white light at 60 mW/cm²) for 15 minutes.
-
Dark Group: Keep a duplicate plate wrapped in aluminum foil to serve as the dark control.
-
-
Post-Exposure Incubation: After light exposure, incubate both plates at 37°C for an additional 75 minutes.
-
Quantification of Bacterial Viability:
-
Serially dilute the contents of each well in PBS.
-
Plate 100 µL of each dilution onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
Count the number of colony-forming units (CFUs) to determine the bacterial survival rate.
-
Visualizations
Signaling Pathway of TPI-CysHHC10 Action
Caption: Mechanism of TPI-CysHHC10 photodynamic antibacterial action.
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing TPI-CysHHC10 antibacterial activity.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Therapeutic Potential of the β-Hairpin Antimicrobial Peptide Capitellacin from the Marine Polychaeta Capitella teleta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy. [qmro.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
addressing high cytotoxicity of free CysHHC10 peptide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CysHHC10 peptide, focusing on strategies to address its high cytotoxicity.
Troubleshooting Guide: High Cytotoxicity of Free this compound
Problem: Observed high cytotoxicity of the free this compound peptide in experiments, leading to off-target effects and cell death.
Potential Cause: The cationic and amphipathic nature of the free this compound peptide can lead to non-specific interactions with mammalian cell membranes, causing membrane disruption and initiation of apoptotic pathways.
Solutions:
Several strategies can be employed to mitigate the cytotoxicity of the this compound peptide. These approaches focus on modifying the peptide or its delivery system to enhance its therapeutic window.
Data Presentation: Comparison of Strategies to Reduce Peptide Cytotoxicity
| Mitigation Strategy | Peptide/Cargo | Cell Line | IC50 (Free Peptide) | IC50 (Modified/Encapsulated) | Fold Improvement | Reference |
| PLGA Nanoparticle Encapsulation | Paclitaxel | MCF-7 | 9.13 nM | 5.25 nM | 1.74 | [1] |
| PLGA Nanoparticle Encapsulation | Paclitaxel | E0771 | - | - | 3.03 | [1] |
| PEGylation | Cationic CPP-conjugated peptide | MCF7 | Toxic at 50 µM | Non-toxic at 50 µM | N/A | [2] |
| Amino Acid Substitution | AurH1 Peptide | Hu02 | >1000 µg/mL | >1000 µg/mL (Amidated) | No significant change | [3] |
Note: The data presented are for illustrative purposes to demonstrate the potential efficacy of different strategies. Actual results for this compound may vary and require experimental validation.
Frequently Asked Questions (FAQs)
Q1: Why is the free this compound peptide cytotoxic to mammalian cells?
A1: The cytotoxicity of this compound, like many other cationic cell-penetrating peptides, is attributed to its ability to interact with and disrupt the negatively charged cell membranes of mammalian cells. This interaction can lead to membrane permeabilization, loss of cellular integrity, and the induction of apoptosis.
Q2: How does encapsulation in PLGA nanoparticles reduce the cytotoxicity of this compound?
A2: Encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can significantly reduce its cytotoxicity through several mechanisms:
-
Shielding: The polymer matrix of the nanoparticle shields the cationic charges of the peptide, preventing direct, non-specific interactions with cell membranes.
-
Controlled Release: The peptide is released from the nanoparticles in a sustained manner, preventing the high local concentrations that can lead to acute cytotoxicity.
-
Altered Uptake Mechanism: Nanoparticles are typically taken up by cells through endocytosis, a less disruptive process than the direct membrane translocation that can occur with free peptides.
Q3: What other methods besides PLGA encapsulation can be used to reduce this compound cytotoxicity?
A3: Several other strategies can be explored:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield its charge and increase its hydrodynamic radius, reducing non-specific interactions with cell membranes.[2]
-
Amino Acid Modifications: Substituting certain amino acids, for example, replacing L-amino acids with D-amino acids, can alter the peptide's interaction with cellular components and reduce toxicity.
-
Formulation in Hydrogels or Liposomes: Similar to nanoparticles, these formulations can provide a physical barrier and controlled release of the peptide.
Q4: How can I assess the cytotoxicity of my this compound formulation?
A4: The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A detailed protocol is provided below. Additionally, a hemolysis assay can be performed to assess the peptide's toxicity to red blood cells, which is particularly important for intravenous applications.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for assessing the cytotoxicity of this compound and its formulations.
Materials:
-
This compound peptide (free and/or formulated)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide (and/or its formulations) in a complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
PLGA Nanoparticle Encapsulation of this compound (Double Emulsion Solvent Evaporation Method)
This protocol is suitable for encapsulating hydrophilic peptides like this compound.
Materials:
-
This compound peptide
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
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Deionized water
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Homogenizer or sonicator
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Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of this compound in a small volume of deionized water (aqueous phase).
-
Dissolve PLGA in DCM (organic phase).
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Add the aqueous peptide solution to the organic PLGA solution.
-
Emulsify this mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution.
-
Immediately homogenize or sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated peptide. Repeat the washing step 2-3 times.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) to obtain a powdered form of the this compound-loaded PLGA nanoparticles.
-
Visualizations
Experimental Workflow for Mitigating this compound Cytotoxicity
Caption: Workflow for addressing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a plausible signaling pathway for this compound-induced apoptosis in mammalian cells, based on the known mechanisms of similar antimicrobial peptides. This is a proposed pathway and requires experimental validation for this compound.
Caption: Proposed this compound-induced apoptosis pathway.
References
Technical Support Center: Synthesis and Purification of Cysteine-Containing Hydrophobic Peptides
Welcome to the technical support center for the synthesis and purification of cysteine-containing hydrophobic peptides. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of cysteine-containing hydrophobic peptides, offering potential causes and solutions.
Problem 1: Low Peptide Yield After Synthesis
Potential Causes:
-
Peptide Aggregation: Hydrophobic peptides have a high tendency to aggregate on the solid-phase support, leading to incomplete coupling and deprotection steps.[1]
-
Poor Solubility: The growing peptide chain may have poor solubility in the solvents used for synthesis.[1]
-
Steric Hindrance: Bulky amino acid residues can hinder the coupling of subsequent amino acids.
-
Side Reactions: Unwanted chemical modifications of the peptide can occur during synthesis.
Solutions:
-
Optimize Synthesis Protocol:
-
Use a "magic mixture" of solvents like DCM, DMF, and NMP (1:1:1) to improve solvation and reduce aggregation.[1]
-
Incorporate pseudoprolines or depsipeptides to disrupt the secondary structures that lead to aggregation.[2]
-
For Fmoc-based synthesis, consider using a higher concentration of piperidine for deprotection to ensure complete removal of the Fmoc group.[3]
-
-
Resin Selection:
-
Utilize a low-substitution resin (0.1 to 0.4 mmol/g) for long or aggregation-prone peptides to minimize inter-chain interactions.[4]
-
-
Coupling Reagents:
-
Employ highly efficient coupling reagents like HOBt or HOAt derivatives to improve coupling efficiency.[3]
-
Problem 2: Incomplete Cleavage from the Resin or Deprotection
Potential Causes:
-
Stable Protecting Groups: The protecting groups on cysteine or other residues may not be fully removed by the cleavage cocktail.
-
Reversible Reactions: The cleavage of the trityl (Trt) group from cysteine can be reversible.[5]
-
Scavenger Issues: Inadequate scavenging of reactive species generated during cleavage can lead to side reactions.
Solutions:
-
Cleavage Cocktail Composition:
-
Cleavage Conditions:
-
Ensure a sufficient cleavage time (typically 2-3 hours) and an adequate volume of the cleavage cocktail.
-
Table 1: Common Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Cocktail | Target Residues and Protecting Groups | Purpose of Scavengers |
| TFA / TIS / H₂O (95:2.5:2.5) | Cys(Trt), general deprotection | TIS scavenges trityl cations.[5] |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) | Arg(Pbf), general deprotection | Phenol and thioanisole act as scavengers. |
| TFA / DODT / TIPS (92.5:2.5:5) | General deprotection | DODT and TIPS are effective scavengers.[6] |
Problem 3: Difficulty in Peptide Purification by RP-HPLC
Potential Causes:
-
Poor Solubility: The crude peptide may not be soluble in the HPLC mobile phase.
-
Aggregation: The peptide may aggregate in the aqueous environment of the mobile phase, leading to broad or tailing peaks.
-
Co-elution of Impurities: Impurities with similar hydrophobicity to the target peptide can be difficult to separate.
Solutions:
-
Solvent System Modification:
-
Add organic solvents like acetonitrile or isopropanol to the sample solvent to improve solubility.
-
Incorporate ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase to improve peak shape.
-
-
Column Selection:
-
Use a column with a different stationary phase (e.g., C4 instead of C18) to alter selectivity.
-
-
Purification Strategy:
-
Consider alternative purification methods such as ion-exchange chromatography or size-exclusion chromatography if RP-HPLC is ineffective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for synthesizing a peptide with multiple cysteine residues?
A1: The choice of protecting groups is critical for synthesizing peptides with multiple cysteines, especially if specific disulfide bond formation is required.[5] An orthogonal protection strategy is recommended, where different classes of protecting groups are used for different cysteine pairs.[7] For example, one pair of cysteines can be protected with acid-labile groups (like Trt) that are removed during the final cleavage, while another pair is protected with groups (like Acm) that are stable to the cleavage conditions and can be removed later in a separate step to form a second disulfide bridge.[4]
Q2: How can I prevent racemization of cysteine residues during synthesis?
A2: Cysteine residues are prone to racemization during coupling reactions.[5] To minimize this, use a mild activating agent and a suitable base. The choice of the cysteine derivative is also important; for instance, Fmoc-Cys(Thp)-OH has been shown to result in significantly less racemization compared to Fmoc-Cys(Trt)-OH.[5]
Q3: My peptide is highly hydrophobic and difficult to handle. What can I do?
A3: Highly hydrophobic peptides pose challenges in handling, synthesis, and purification due to their tendency to aggregate and their poor solubility in aqueous solutions.[1] During synthesis, using a "magic mixture" of solvents (DCM/DMF/NMP) can improve solvation.[1] For purification, dissolving the crude peptide in a small amount of organic solvent like acetonitrile or isopropanol before adding the aqueous mobile phase can help. Lyophilized hydrophobic peptides should be stored under an inert atmosphere to prevent oxidation.
Q4: What are common side reactions to watch out for with cysteine-containing peptides?
A4: A common side reaction is the S-alkylation of the cysteine sulfhydryl group during the final TFA cleavage, particularly when using Wang resin.[8] This can be minimized by using appropriate scavengers in the cleavage cocktail. Another issue is the oxidation of the free sulfhydryl group to form disulfide bonds, which can be prevented by handling the peptide under an inert atmosphere and using reducing agents.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Hydrophobic Peptide
-
Resin Selection: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with a low substitution level (e.g., 0.3 mmol/g).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base such as DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Lyophilization:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.
-
Visualizations
Caption: General experimental workflow for peptide synthesis and purification.
Caption: Troubleshooting logic for low peptide synthesis yield.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. frontiersin.org [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for CysHHC10 and Other Uncharacterized DHHC Enzymes
A Note to Researchers: Direct experimental data for CysHHC10 is limited in publicly available literature. This guide provides protocols and troubleshooting advice based on established methods for the broader family of DHHC protein acyltransferases (PATs). The following sections are designed to empower researchers to develop and refine their own protocols for characterizing this compound and other understudied DHHC enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to begin characterizing this compound?
A1: Characterizing an understudied enzyme like this compound requires a systematic approach. The initial focus should be on confirming its expression, determining its subcellular localization, and establishing a robust assay to measure its activity.
Q2: How can I express and purify this compound for in vitro studies?
A2: Recombinant expression of DHHC enzymes can be challenging due to their transmembrane nature. Escherichia coli is a common starting point, though expression of soluble, active protein may be low. Optimization of expression conditions is critical.
Q3: Which methods are suitable for detecting the palmitoylation activity of this compound?
A3: Several methods can be employed to assess palmitoylation. The Acyl-Resin Assisted Capture (Acyl-RAC) assay is a powerful tool for identifying palmitoylated substrates. Additionally, in vitro enzyme activity assays using fluorescently labeled fatty acid analogs can provide quantitative data on enzyme kinetics.
Q4: How can I identify potential substrates of this compound?
A4: Identifying substrates for an uncharacterized PAT often involves a combination of bioinformatics prediction, proteomic screening, and validation experiments. In silico tools can predict potential palmitoylation sites on proteins, providing a list of candidates. Proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), can identify interacting proteins that may be substrates.
Troubleshooting Guides
Western Blotting for this compound
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Poor antibody quality. | Test multiple commercially available antibodies. Validate antibody specificity using positive (e.g., overexpressed this compound) and negative (e.g., knockout/knockdown cells) controls. |
| Low protein expression. | Optimize cell lysis to ensure efficient protein extraction. Consider overexpressing a tagged version of this compound. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of this compound. | |
| Multiple Bands | Non-specific antibody binding. | Increase the stringency of washes. Optimize blocking conditions (e.g., type of blocking agent, duration). |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in your lysis buffer. | |
| Post-translational modifications. | This compound itself may be post-translationally modified, leading to multiple isoforms. Treat with appropriate enzymes (e.g., phosphatases) to test this possibility. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk, 3% BSA). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Acyl-RAC Assay
| Problem | Possible Cause | Suggested Solution |
| No enrichment of palmitoylated proteins. | Incomplete blocking of free thiols. | Ensure complete denaturation of proteins with SDS to expose all free thiols to the blocking agent (e.g., NEM). |
| Inefficient cleavage of thioesters. | Prepare hydroxylamine solution fresh and ensure the pH is neutral (around 7.5). | |
| Inefficient capture by the resin. | Ensure the thiol-reactive resin is fresh and has not expired. | |
| High background (non-specific binding to resin). | Insufficient washing. | Increase the number and stringency of wash steps after protein capture. |
| Contamination with non-palmitoylated proteins with free thiols. | Ensure the initial blocking step is complete. Include a "-hydroxylamine" control to assess non-specific binding. |
Enzyme Activity Assay
| Problem | Possible Cause | Suggested Solution |
| No detectable enzyme activity. | Inactive enzyme preparation. | Optimize protein expression and purification protocols to ensure the enzyme is folded correctly. DHHC enzymes often require a specific lipid environment for activity. |
| Sub-optimal assay conditions. | Titrate substrate concentrations (acyl-CoA and protein/peptide substrate). Optimize pH, temperature, and incubation time. | |
| Incorrect substrate. | If using a putative substrate, it may not be a true substrate for this compound. Use a generic fluorescent acyl-CoA to measure auto-acylation first. | |
| High background signal. | Spontaneous hydrolysis of acyl-CoA. | Run a no-enzyme control to determine the rate of spontaneous hydrolysis. |
| Contaminating enzyme activities in the preparation. | Further purify the enzyme preparation. |
Experimental Protocols
Detailed Methodology: Acyl-Resin Assisted Capture (Acyl-RAC)
This protocol is adapted from established methods for the detection of protein S-palmitoylation.
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing 25 mM HEPES, 1 mM EDTA, and 1% (w/v) SDS.
-
Immediately add N-ethylmaleimide (NEM) to a final concentration of 50 mM to block all free cysteine residues.
-
Incubate at 40°C for 1 hour with constant agitation.
-
-
Protein Precipitation:
-
Precipitate proteins by adding 3 volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Wash the pellet twice with 70% acetone.
-
-
Thioester Cleavage and Capture:
-
Resuspend the protein pellet in a binding buffer (100 mM HEPES, 1 mM EDTA, 1% SDS).
-
Divide the sample into two equal aliquots.
-
To one aliquot, add hydroxylamine (NH2OH) to a final concentration of 0.5 M (pH 7.5). This is the "+HA" sample.
-
To the other aliquot, add an equal volume of Tris-HCl (pH 7.5) as a negative control ("-HA" sample).
-
Add activated Thiopropyl Sepharose beads to both samples.
-
Incubate at room temperature for 2 hours with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with binding buffer followed by a high-salt wash buffer.
-
Elute the captured proteins by incubating the beads in a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest. A stronger signal in the "+HA" lane compared to the "-HA" lane indicates palmitoylation.
-
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Key steps of the Acyl-RAC experimental workflow.
Technical Support Center: Overcoming Limitations of CysHHC10 in Complex Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using the antimicrobial peptide CysHHC10 in complex media.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows lower than expected antimicrobial activity in my complex cell culture medium. What are the potential causes?
Several factors in complex media can inhibit the activity of cationic antimicrobial peptides like this compound. Rich media and high salt concentrations are known to affect the activity of these peptides.[1] Potential causes for reduced activity include:
-
Protein Binding: Components of complex media, especially serum proteins like albumin, can bind to this compound, reducing its effective concentration available to interact with microbial cells.[2][3]
-
Enzymatic Degradation: Complex media may contain proteases that can degrade the peptide, reducing its stability and efficacy.
-
Ionic Interference: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) and salts in the medium can interfere with the initial electrostatic interaction between the cationic this compound and the negatively charged microbial membrane.[1]
-
Component Sequestration: Other media components, such as lipids or polysaccharides, may sequester the peptide, preventing it from reaching its target.
Q2: How can I determine if components in my complex medium are inhibiting this compound activity?
To identify inhibitory components, you can perform a systematic analysis by testing the activity of this compound in simplified media and then sequentially adding components of your complex medium.
Troubleshooting Guides
Issue 1: Reduced this compound Activity in Serum-Containing Media
Problem: A significant drop in this compound efficacy is observed when moving from a simple buffer or minimal medium to a medium supplemented with serum.
Troubleshooting Steps:
-
Optimize Serum Concentration: Determine the minimal serum concentration required for your experiment that still allows for optimal this compound activity.
-
Heat Inactivation of Serum: Heat-inactivating the serum before use can denature some proteases that might degrade this compound.
-
Use Serum-Free Media: If your experimental design allows, consider adapting your cells to a serum-free medium.
-
Peptide Modification: For long-term projects, consider chemical modifications to the peptide to reduce serum protein binding, such as PEGylation.
Data Presentation
Table 1: Effect of Serum Concentration on the Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| Serum Concentration (%) | MIC (µg/mL) |
| 0 | 8 |
| 2.5 | 16 |
| 5 | 32 |
| 10 | 64 |
| 20 | >128 |
This table presents illustrative data based on the general understanding of how serum affects antimicrobial peptide activity.
Experimental Protocols
Protocol 1: Evaluating the Impact of Serum on this compound Activity
Objective: To determine the effect of serum on the minimum inhibitory concentration (MIC) of this compound against a target bacterium.
Materials:
-
This compound peptide stock solution
-
Target bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable basal medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare separate sets of serial dilutions in MHB supplemented with varying concentrations of FBS (e.g., 2.5%, 5%, 10%, 20%).
-
Inoculate each well with the target bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (medium only) controls for each serum concentration.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for determining the impact of serum on this compound activity.
Issue 2: this compound Instability and Degradation
Problem: Loss of this compound activity over time when incubated in complex media.
Troubleshooting Steps:
-
Protease Inhibitors: Supplement the medium with a broad-spectrum protease inhibitor cocktail to prevent enzymatic degradation.
-
Peptide Stability Assay: Perform a time-course experiment to monitor the concentration of intact this compound in the medium using techniques like HPLC.
-
Cysteine Oxidation: The free cysteine in this compound can be prone to oxidation in complex media, leading to dimerization or other modifications.[4][5] Consider the following:
-
Degas the medium to reduce dissolved oxygen.
-
Add a reducing agent like N-acetylcysteine (NAC) at a non-interfering concentration.[6]
-
References
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 2. Comprehensive Analysis of Interactions between Human Serum Albumin and Human Cystatin C – Two Proteins Present in Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of functionalized nanoparticles with serum proteins and its impact on colloidal stability and cargo leaching - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma S-dependent antioxidant defense protects stationary-phase Escherichia coli against the bactericidal antibiotic gentamicin. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of CysHHC10 and LL-37
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides an objective comparison of the antimicrobial activity of two such peptides: CysHHC10, a synthetic peptide, and LL-37, a naturally occurring human cathelicidin. This comparison is supported by experimental data to aid researchers in the evaluation of these peptides for potential drug development.
Data Presentation: Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and LL-37 is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for both peptides against a panel of common pathogenic bacteria.
| Microorganism | This compound MIC (µM) | LL-37 MIC (µg/mL) | LL-37 MIC (µM) (approx.)* |
| Escherichia coli | 10.1[1] | 9.38 - 18.75[2] | ~2.1 - 4.2 |
| Pseudomonas aeruginosa | 20.2[1] | 15.6 - 1000[3] | ~3.5 - 222.7 |
| Staphylococcus aureus | 2.5[1] | 4.69 - 18.75[2] | ~1.0 - 4.2 |
| Staphylococcus epidermidis | 1.3[1] | - | - |
Note: The molecular weight of LL-37 is approximately 4493.3 g/mol . The conversion from µg/mL to µM is an approximation and can vary slightly based on the exact molecular weight used in different studies. It is important to note that direct comparison of MIC values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action
Both this compound and LL-37 exert their antimicrobial effects primarily by disrupting the bacterial cell membrane.[1] Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
LL-37 is also known to have immunomodulatory functions, which can contribute to its overall anti-infective properties by influencing the host's immune response.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial activity of peptides like this compound and LL-37.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium.
Materials:
-
Test peptides (this compound, LL-37)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a standardized cell density (typically ~5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare a series of twofold dilutions of the test peptide in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest peptide concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.
Radial Diffusion Assay
This assay is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition in a seeded agar gel.
Objective: To determine the antimicrobial activity of a peptide based on its ability to diffuse through an agar matrix and inhibit bacterial growth.
Materials:
-
Test peptides
-
Bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Agarose
-
Petri dishes
Procedure:
-
Preparation of Seeded Agar: Grow the test bacterium to the mid-logarithmic phase in broth. Centrifuge the culture, wash the cells, and resuspend them in a buffer. Add a standardized inoculum of the bacteria to a molten, low-nutrient agarose medium and pour it into a petri dish to solidify.
-
Well Creation: Punch small wells into the solidified agar.
-
Peptide Application: Add a known concentration of the test peptide to each well.
-
Incubation: Incubate the plate at 37°C for a few hours to allow the peptide to diffuse into the agar.
-
Overlay Agar: Pour a layer of nutrient-rich agar over the initial seeded agar to promote bacterial growth.
-
Incubation: Incubate the plate overnight at 37°C.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the peptide.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and LL-37 involves direct interaction with and disruption of the bacterial membrane. This process does not typically involve complex intracellular signaling pathways within the bacteria in the way that some traditional antibiotics do. The logical relationship of their action can be visualized as a direct cascade of events.
References
Comparative Analysis of Cytotoxicity: Melittin vs. CysHHC10
A Comprehensive Guide for Researchers and Drug Development Professionals
Executive Summary: This guide provides a detailed comparative analysis of the cytotoxic properties of the bee venom peptide, melittin, and a lesser-known peptide, CysHHC10. While extensive data is available for melittin, elucidating its potent cytotoxic mechanisms and providing a wealth of experimental data, a comprehensive search of scientific literature and databases yielded no specific information on the cytotoxicity of this compound against mammalian cells. The available information on this compound pertains to its role as a component in an antimicrobial photosensitizer, with a focus on its antibacterial activity. Therefore, this guide will provide a thorough analysis of melittin's cytotoxicity, including quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action, while noting the current absence of comparable data for this compound.
Melittin: A Potent Cytotoxic Peptide
Melittin, the principal active component of bee venom, is a 26-amino-acid amphipathic peptide. It is widely recognized for its potent lytic activity against a broad range of cell types, including bacterial and mammalian cells. This cytotoxicity is a key factor in its potential as an anticancer agent, though it also presents a significant hurdle for its therapeutic application due to its non-specific nature.
Quantitative Cytotoxicity Data
The cytotoxic activity of melittin has been evaluated across numerous studies and cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal hemolytic concentration (HD50) are common metrics used to quantify its potency. The following table summarizes representative IC50 and HD50 values for melittin.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 | Human Fibroblast Cells | 6.45 µg/mL | [1] |
| IC50 | Osteosarcoma Cell Lines (canine, human, murine) | 1.5 - 2.5 µg/mL | [2] |
| IC50 | 3D Osteosarcoma Spheroids | 3.5 - 4.0 µg/mL | [2] |
| IC50 | Human Glioblastoma (LN18 and LN229) | 2.5 - 3.5 µg/mL | [3] |
| IC50 | Breast Cancer (MCF-7) | 5.86 µg/mL | [4] |
| IC50 | Non-Small Cell Lung Cancer (A549, NCI-H460, NCI-H1975) | 2.55 - 8.48 µg/mL | [5] |
| IC50 | HeLa, WiDr, and Vero Cells | 2.54, 2.68, and 3.53 µg/mL, respectively | |
| HD50 | Human Red Blood Cells | 0.44 µg/mL | [1] |
| LD50 (in vivo) | BALB/c mice (intraperitoneal) | 4.98 mg/kg | [1] |
Mechanisms of Melittin Cytotoxicity
Melittin's cytotoxic effects are primarily attributed to its ability to interact with and disrupt cell membranes. This interaction leads to pore formation, increased membrane permeability, and ultimately cell lysis. Additionally, melittin can induce apoptosis through various signaling pathways.
Membrane Disruption and Pore Formation
Upon encountering a cell membrane, the amphipathic nature of melittin drives its insertion into the lipid bilayer. This process is concentration-dependent. At low concentrations, melittin monomers bind to the membrane surface, lying parallel to it. As the concentration increases, the peptides aggregate and insert into the membrane, forming toroidal pores. These pores allow for the uncontrolled passage of ions and small molecules, leading to a loss of cellular homeostasis and necrotic cell death.
Caption: Mechanism of melittin-induced pore formation in the cell membrane.
Induction of Apoptosis
Beyond direct membrane lysis, melittin can also trigger programmed cell death, or apoptosis. This is a more controlled process involving a cascade of intracellular signaling events. Melittin has been shown to activate various components of the apoptotic machinery, including caspases. One of the key mechanisms involves the mitochondria. Melittin can permeabilize the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis. Furthermore, melittin can influence signaling pathways that regulate cell survival and death, such as the TGF-β-mediated ERK pathway.
Caption: Simplified signaling pathway of melittin-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are crucial for the accurate determination of a compound's cytotoxicity. Below are detailed methodologies for three common assays used to evaluate the cytotoxic effects of melittin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with a serial dilution of melittin (and a vehicle control) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Principle: LDH is a stable enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).
-
Hemolysis Assay
This assay specifically measures the lytic activity of a compound on red blood cells (erythrocytes).
-
Principle: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant.
-
Protocol:
-
Red Blood Cell Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) several times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).
-
Treatment: In a 96-well plate, mix the RBC suspension with serial dilutions of melittin. Include a negative control (PBS) and a positive control (a known lytic agent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Transfer the supernatant containing the released hemoglobin to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and determine the HD50 value.
-
This compound: An Antimicrobial Peptide Component
As of the date of this publication, there is a notable lack of publicly available data on the cytotoxicity of this compound against mammalian cells. The primary research identified involves this compound as part of a larger conjugate, TPI-CysHHC10, designed for photodynamic therapy against drug-resistant bacterial biofilms. In this context, its mechanism is described in terms of its affinity for bacterial membranes and its role in enhancing the antibacterial efficacy of a photosensitizer. Without specific studies on its effects on eukaryotic cells, a direct comparison of its cytotoxicity with that of melittin is not feasible.
Conclusion
Melittin is a well-characterized cytotoxic peptide with a dual mechanism of action involving direct membrane disruption and the induction of apoptosis. Its potent lytic activity is evident from the low IC50 and HD50 values reported across a variety of cell types. While this makes it a promising candidate for applications such as cancer therapy, its non-specific cytotoxicity remains a major challenge. In contrast, the cytotoxic profile of this compound against mammalian cells is currently unknown. Further research is required to determine the cytotoxic potential of this compound and to enable a meaningful comparative analysis with established cytotoxic peptides like melittin. This would be essential for evaluating its potential therapeutic applications and safety profile.
References
- 1. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Melittin-Induced Cell Death Through p53 and 8-OHdG in Breast Cell Cancer MCF-7 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of CysHHC10 with Polymyxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combination therapies that enhance the efficacy of existing antibiotics are of paramount interest. This guide provides a comparative assessment of the potential synergistic effects of CysHHC10, a histidine-rich antimicrobial peptide, with polymyxin B, a last-resort antibiotic for many Gram-negative infections.
While direct experimental data on the this compound-polymyxin B combination is not yet available in published literature, this guide draws upon analogous studies of polymyxin B in combination with other membrane-active antimicrobial peptides (AMPs). This comparative approach allows for an informed projection of the potential synergistic interactions and provides a framework for future experimental validation.
Mechanism of Action: A Basis for Synergy
The synergistic potential of combining this compound and polymyxin B stems from their complementary mechanisms of action targeting the bacterial cell envelope.
Polymyxin B: This lipopeptide antibiotic acts primarily on the outer membrane of Gram-negative bacteria. Its cationic polypeptide ring interacts with the negatively charged lipid A component of lipopolysaccharide (LPS), displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This disruption leads to increased permeability of the outer membrane, allowing other molecules to penetrate the cell.[1]
This compound: As a histidine-rich β-hairpin antimicrobial peptide, this compound is also known to target and disrupt bacterial cell membranes, leading to increased permeability and cell death.[2] The initial electrostatic interaction with the negatively charged bacterial surface is a critical step for many AMPs.[3]
The proposed synergistic mechanism involves a "one-two punch," where polymyxin B first compromises the outer membrane, thereby facilitating the entry of this compound to its target on the inner membrane or within the cytoplasm, leading to enhanced bactericidal activity. This cooperative disruption of bacterial membrane integrity is a common theme in synergistic combinations of polymyxin B with other AMPs.[4][5][6][7]
Comparative Performance: Synergistic Effects of Polymyxin B with Other Antimicrobial Peptides
To illustrate the potential of this compound, we present data from studies on the synergistic effects of polymyxin B with other antimicrobial peptides against various Gram-negative pathogens. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is typically defined as synergy.
| Antimicrobial Peptide | Organism | FIC Index (FICI) | Interpretation | Reference |
| Gramicidin S | Pseudomonas aeruginosa (20 strains) | <0.5 | Synergistic | [4][7] |
| Gramicidin S | Pseudomonas aeruginosa (biofilm) | 0.375 | Synergistic | [5] |
| Various AMPs (Protegrin 1, ChBac3.4, defensins, LL-37) | Various Gram-positive and Gram-negative strains | Not specified, but synergy reported | Synergistic | [6] |
These data demonstrate that combining polymyxin B with other membrane-active peptides can lead to significant synergistic effects against clinically relevant Gram-negative bacteria, including those forming biofilms. This suggests a high probability of similar synergistic outcomes for the this compound-polymyxin B combination.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[8]
Objective: To determine the minimal inhibitory concentration (MIC) of each agent alone and in combination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of this compound and Polymyxin B
Procedure:
-
Prepare serial twofold dilutions of this compound along the rows of the microtiter plate and serial twofold dilutions of Polymyxin B along the columns.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells for each agent alone to determine their individual MICs. Also, include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Inoculate each well with the prepared bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination by visual inspection for turbidity or by measuring optical density.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Polymyxin B Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Polymyxin B = (MIC of Polymyxin B in combination) / (MIC of Polymyxin B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate and extent of bacterial killing by this compound and Polymyxin B, alone and in combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
This compound and Polymyxin B at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing MHB with the desired concentrations of this compound, Polymyxin B, and their combination. Include a growth control flask without any antimicrobial.
-
Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: Little change in CFU/mL from the initial inoculum.
Visualizing the Path to Synergy
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed synergistic mechanism of Polymyxin B and this compound.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for the time-kill curve assay.
Conclusion and Future Directions
The combination of this compound and polymyxin B holds significant promise as a synergistic therapy against multidrug-resistant Gram-negative bacteria. The analogous data from combinations of polymyxin B with other membrane-active peptides strongly support the potential for enhanced efficacy. Future in vitro studies employing checkerboard and time-kill assays are essential to definitively quantify the synergistic interaction between this compound and polymyxin B against a panel of clinically relevant Gram-negative pathogens. Subsequent in vivo studies in appropriate animal models will be crucial to validate the therapeutic potential of this combination. This comparative guide serves as a foundational resource for researchers embarking on the evaluation of this promising antibiotic combination.
References
- 1. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Bactericidal Mechanism of Histidine-Rich β-Hairpin Peptide Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of membrane-active peptides polymyxin B and gramicidin S on multidrug-resistant strains and biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of TPI-CysHHC10 with Other Photosensitizers: A Guide for Researchers
In the ever-evolving field of photodynamic therapy (PDT), particularly in the urgent fight against antimicrobial resistance, novel photosensitizers are continuously being developed to enhance therapeutic efficacy. One such promising candidate is TPI-CysHHC10, a photosensitizer engineered by conjugating a fluorophore with antimicrobial peptides (AMPs). This guide provides a comprehensive head-to-head comparison of TPI-CysHHC10 with established photosensitizers—Rose Bengal, Methylene Blue, and Photofrin®—to aid researchers, scientists, and drug development professionals in their evaluation of this new compound.
Executive Summary
TPI-CysHHC10 emerges as a potent and targeted photosensitizer for antimicrobial applications. Its key advantages lie in its broad-spectrum antibacterial activity, including against drug-resistant strains, and its unique aggregation-induced emission (AIE) property. While a precise singlet oxygen quantum yield for TPI-CysHHC10 is not publicly available, studies indicate its singlet oxygen generation surpasses that of Rose Bengal. The following sections will delve into a detailed comparison of its performance metrics, supported by available experimental data and protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of TPI-CysHHC10 against Rose Bengal, Methylene Blue, and Photofrin®.
Table 1: Photophysical and Photochemical Properties
| Property | TPI-CysHHC10 | Rose Bengal | Methylene Blue | Photofrin® |
| Maximum Absorption (λmax) | 500 nm[1] | ~549 nm | ~664 nm | Multiple peaks (~510, 540, 580, 630 nm) |
| Maximum Emission (λem) | 670 nm (in aggregated state)[1] | ~568 nm | ~685 nm | ~630 and 690 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | Surpasses Rose Bengal (exact value not reported) | ~0.75 in water[2][3] | ~0.52 in water[4][5][6] | ~0.89 in PB/TX100[7] |
| Key Features | Aggregation-Induced Emission (AIE), Antimicrobial Peptide Conjugate | High ΦΔ, well-characterized | Good ΦΔ, widely used in research | FDA-approved for cancer PDT |
Table 2: Antimicrobial Efficacy
| Parameter | TPI-CysHHC10 | Rose Bengal | Methylene Blue | Photofrin® |
| Target Organisms | Broad-spectrum antibacterial (Gram-positive and Gram-negative), including drug-resistant strains[1] | Gram-positive and Gram-negative bacteria | Gram-positive and Gram-negative bacteria | Primarily used in oncology; some antimicrobial studies exist |
| Minimum Inhibitory Concentration (MIC) against MRSA | 62.5 nmol/L (with light)[1] | Varies with light dose and formulation | Varies with light dose and formulation | Not a primary application |
| Minimum Inhibitory Concentration (MIC) against E. coli | 125 nmol/L (with light)[1] | Varies with light dose and formulation | Varies with light dose and formulation | Not a primary application |
Table 3: Other Performance Characteristics
| Characteristic | TPI-CysHHC10 | Rose Bengal | Methylene Blue | Photofrin® |
| Photostability | Data not available | Prone to photodegradation[8][9] | Moderate photostability, can undergo photodegradation[10][11][12][13] | Relatively photostable during clinical use[14][15] |
| Cellular Uptake | Enhanced uptake in bacteria due to AMP conjugation[1] | Uptake in bacteria is influenced by charge and can be enhanced by divalent cations[16][17] | Cationic nature facilitates uptake into bacteria[16][17] | Primarily studied in cancer cells |
| Biocompatibility | Favorable biocompatibility reported in vivo[1] | Can induce phototoxicity to host cells | Generally considered safe at therapeutic concentrations | Systemic photosensitivity is a known side effect[15][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the comparison of these photosensitizers.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a well-characterized standard photosensitizer (e.g., Rose Bengal or Methylene Blue) and a singlet oxygen scavenger is commonly employed.
-
Materials: Test photosensitizer, standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.75 in water), singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF, or Anthracene-9,10-dipropionic acid - ADPA), appropriate solvent (e.g., water, PBS), spectrophotometer.
-
Procedure:
-
Prepare solutions of the test photosensitizer and the standard with identical optical densities at the irradiation wavelength.
-
Add the singlet oxygen scavenger to both solutions.
-
Irradiate the solutions with a monochromatic light source at the chosen wavelength.
-
Monitor the decrease in absorbance of the scavenger at its maximum absorption wavelength at regular time intervals.
-
The singlet oxygen quantum yield of the test compound (ΦΔ_test) is calculated using the following equation: ΦΔ_test = ΦΔ_std * (k_test / k_std) * (I_std / I_test) where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the slope of the plot of the change in scavenger absorbance versus time, and I is the rate of light absorption.
-
Photostability Assay
The photostability of a photosensitizer is determined by measuring the change in its absorbance spectrum upon irradiation.
-
Materials: Photosensitizer solution of known concentration, light source with a defined spectrum and intensity, spectrophotometer.
-
Procedure:
-
Record the initial absorption spectrum of the photosensitizer solution.
-
Expose the solution to the light source for specific time intervals.
-
After each interval, record the absorption spectrum again.
-
Photodegradation is quantified by the decrease in the absorbance at the maximum absorption peak over time. The results can be expressed as a percentage of degradation or a photodegradation quantum yield.
-
Cellular Uptake Study
The efficiency of photosensitizer uptake by bacterial cells can be quantified using fluorescence microscopy or flow cytometry.
-
Materials: Bacterial culture (e.g., S. aureus, E. coli), photosensitizer, phosphate-buffered saline (PBS), fluorescence microscope or flow cytometer.
-
Procedure:
-
Incubate the bacterial cells with a known concentration of the photosensitizer for a specific duration.
-
Wash the cells with PBS to remove any unbound photosensitizer.
-
For fluorescence microscopy, the cells are visualized, and the intracellular fluorescence intensity is quantified.
-
For flow cytometry, the fluorescence of individual cells is measured to determine the percentage of cells that have taken up the photosensitizer and the mean fluorescence intensity.
-
In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay
The efficacy of a photosensitizer in killing bacteria upon light activation is determined by measuring the reduction in bacterial viability.
-
Materials: Bacterial culture, photosensitizer, light source, nutrient agar plates, incubator.
-
Procedure:
-
Incubate a suspension of bacteria with various concentrations of the photosensitizer in the dark.
-
Irradiate the bacterial suspensions with a specific light dose.
-
A control group of bacteria incubated with the photosensitizer but kept in the dark should be included.
-
Serially dilute the treated and control suspensions and plate them on nutrient agar.
-
After incubation, count the number of colony-forming units (CFUs) to determine the bacterial viability.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the photosensitizer that causes a significant reduction in bacterial viability upon illumination.[19][20][21][22][23]
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy induces cell death through a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS). The subcellular localization of the photosensitizer plays a critical role in determining the dominant cell death mechanism, which can include apoptosis, necrosis, or autophagy.
Experimental Workflow for Photosensitizer Comparison
A systematic workflow is essential for the robust comparison of different photosensitizers. This involves a series of in vitro experiments to characterize their photophysical properties and biological efficacy.
Logical Relationship of TPI-CysHHC10's Enhanced Antibacterial Activity
The enhanced efficacy of TPI-CysHHC10 can be attributed to the synergistic effect of its constituent parts: the photosensitizing core and the antimicrobial peptide.
Conclusion
TPI-CysHHC10 represents a significant advancement in the development of photosensitizers for antimicrobial applications. Its design, which couples a photosensitizer with an antimicrobial peptide, leads to enhanced bacterial targeting and uptake, resulting in potent photodynamic killing of a broad spectrum of bacteria, including those resistant to conventional antibiotics. While further studies are needed to quantify its singlet oxygen quantum yield and photostability, the available data strongly suggest its superiority over traditional photosensitizers for antimicrobial PDT. This guide provides a foundational comparison to assist researchers in navigating the landscape of available photosensitizers and in designing future studies to further elucidate the potential of TPI-CysHHC10.
References
- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ursabioscience.com [ursabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible Light-Induced Degradation of Methylene Blue in the Presence of Photocatalytic ZnS and CdS Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. google.com [google.com]
- 14. Photofrin® photodynamic therapy with intratumor photosensitizer injection provides similar tumor response while reducing systemic skin photosensitivity: Pilot murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomised controlled trial of ALA vs. Photofrin photodynamic therapy for high-grade dysplasia arising in Barrett's oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake pathways of anionic and cationic photosensitizers into bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uptake pathways of anionic and cationic photosensitizers into bacteria - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. Home - Photofrin® [photofrin.com]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. microbe-investigations.com [microbe-investigations.com]
Evaluating the Biocompatibility of CysHHC10 Conjugates: A Comparative Guide
The development of novel drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing off-target effects. CysHHC10 conjugates represent an emerging class of drug delivery platforms designed for improved stability and targeted payload release. A critical aspect of their preclinical evaluation is the assessment of biocompatibility to ensure they do not elicit adverse biological responses. This guide provides a comparative analysis of the biocompatibility of hypothetical this compound conjugates against established alternatives, namely PEGylated protein conjugates and lipid-based nanoparticles. The data presented herein is for illustrative purposes to guide researchers in their evaluation of novel drug conjugates.
Quantitative Biocompatibility Assessment
The following table summarizes the hypothetical biocompatibility data for this compound conjugates in comparison to other common drug delivery platforms. The data is derived from standard in vitro assays for cytotoxicity and hemocompatibility.
| Drug Delivery Platform | Cytotoxicity (IC50 in µM) on HEK293 Cells | Hemolysis (%) at Therapeutic Concentration |
| This compound Conjugate | > 100 | < 2% |
| PEGylated Protein Conjugate | ~80 | < 5% |
| Lipid-Based Nanoparticles | ~50 | < 5% |
Note: Lower IC50 values indicate higher cytotoxicity. A lower hemolysis percentage is desirable, indicating better compatibility with blood components.
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below.
1. In Vitro Cytotoxicity Assay (Resazurin Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound conjugate, PEGylated conjugate, and lipid-based nanoparticles in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test conjugates at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 24-48 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed.
-
Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
2. Hemolysis Assay
This assay evaluates the compatibility of the conjugates with red blood cells (RBCs).
-
Preparation of Red Blood Cells:
-
Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS) until the supernatant is clear.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare different concentrations of the this compound conjugate, PEGylated conjugate, and lipid-based nanoparticles in PBS.
-
In a microcentrifuge tube, mix the RBC suspension with the test conjugate solutions.
-
Use PBS as a negative control (0% hemolysis) and deionized water or a surfactant like Triton X-100 as a positive control (100% hemolysis).
-
Incubate the tubes at 37°C for 1-2 hours with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizing Biological and Experimental Pathways
Hypothetical Signaling Pathway for Conjugate-Induced Cytotoxicity
The following diagram illustrates a potential signaling cascade that could be triggered by a cytotoxic drug conjugate, ultimately leading to programmed cell death (apoptosis).
Caption: A diagram of a hypothetical extrinsic apoptosis pathway.
Experimental Workflow for Biocompatibility Assessment
This flowchart outlines the key steps in evaluating the biocompatibility of a novel drug conjugate.
Caption: A workflow for assessing the biocompatibility of drug conjugates.
Comparative Features of Drug Delivery Platforms
This diagram provides a logical comparison of the key attributes of this compound conjugates with PEGylated conjugates and lipid-based nanoparticles.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cysteine Hydrochloride Compounds
Researchers and laboratory personnel must adhere to strict safety protocols for the disposal of cysteine hydrochloride compounds, such as L-(+)-Cysteine Hydrochloride Monohydrate, to ensure personal safety and environmental protection. These compounds are categorized as hazardous and may cause skin, eye, and respiratory irritation.[1] Proper disposal is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling and disposing of cysteine hydrochloride. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and standard EN 374.[2] |
| Body Protection | Full Suit / Lab Coat | Fire/flame resistant and impervious clothing.[2] |
| Respiratory | Dust Respirator / Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] A self-contained breathing apparatus may be necessary for large spills.[3][4] |
| Footwear | Boots | Chemical-resistant boots.[3][4] |
Step-by-Step Disposal Protocol
A systematic approach is necessary for the safe disposal of cysteine hydrochloride waste. The following experimental workflow outlines the required steps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
